molecular formula C15H23NO B1420140 N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine CAS No. 1019594-13-8

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Numéro de catalogue: B1420140
Numéro CAS: 1019594-13-8
Poids moléculaire: 233.35 g/mol
Clé InChI: MZSAJSIBNOUZAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine is a chemical compound for research and experimental use. It is structurally characterized by a cyclohexane ring substituted with a methyl group and an amine functional group, which is further extended by a (2-methoxyphenyl)methyl moiety. This structure places it in a class of synthetic amino derivatives that are of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, featuring an amine attached to a cyclohexane ring and an aromatic methoxy group, have been investigated for their potential biological activities . Specifically, research into analogous molecules has highlighted their relevance as potential scaffolds for central nervous system (CNS) targets . For instance, the non-xanthine compound vipadenant, an adenosine A2A receptor antagonist, was successfully developed from a similar chemical class and demonstrated significant efficacy in clinical trials for Parkinson's disease, showing its ability to improve motor function in patients . This suggests that N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine may serve as a valuable research chemical for neuroscientists and pharmacologists exploring new therapeutic agents for neurological disorders. Furthermore, its structure suggests potential for good brain penetration, a critical property for CNS-active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should conduct all necessary experimental characterizations, including but not limited to spectral analysis (NMR, MS) and determination of purity (HPLC), to confirm the identity and properties of the compound for their specific applications.

Propriétés

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-6-5-8-14(10-12)16-11-13-7-3-4-9-15(13)17-2/h3-4,7,9,12,14,16H,5-6,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSAJSIBNOUZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Reaction Mechanisms of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of secondary amines bridging an aryl-benzyl moiety and an aliphatic cyclic system is a cornerstone of modern medicinal chemistry, often yielding scaffolds with profound central nervous system (CNS) activity. This technical guide delineates the optimal synthetic pathway for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine . By employing a direct reductive amination strategy utilizing sodium triacetoxyborohydride (STAB), this protocol ensures high chemoselectivity, excellent yields, and a self-validating experimental workflow suitable for drug development professionals.

Retrosynthetic Strategy and Pathway Selection

The target molecule, N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine, is a secondary amine. Retrosynthetic disconnection of the C–N bond reveals two highly accessible, commercially available precursors:

  • Electrophile: 2-Methoxybenzaldehyde

  • Nucleophile: 3-Methylcyclohexan-1-amine

The most efficient forward synthesis is reductive amination . While older methodologies relied on highly toxic sodium cyanoborohydride (NaBH₃CN) or overly reactive sodium borohydride (NaBH₄), modern protocols prioritize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) [1]. STAB is a mild, highly selective reducing agent that targets the intermediate imine/iminium ion without prematurely reducing the starting aldehyde[2].

SynthesisWorkflow A 2-Methoxybenzaldehyde C Hemiaminal Intermediate A->C +Amine B 3-Methylcyclohexan- 1-amine B->C +Aldehyde D Imine Intermediate C->D -H2O E Target Secondary Amine D->E NaBH(OAc)3

Caption: Retrosynthetic and Forward Synthesis Workflow for Reductive Amination.

Mechanistic Elucidation

The reductive amination proceeds via a highly orchestrated, two-stage mechanism:

  • Imine Formation (Condensation): The primary amine (3-methylcyclohexan-1-amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde[3]. This forms an unstable hemiaminal intermediate. Driven by the expulsion of a water molecule (dehydration), the hemiaminal collapses into an imine[3]. The ortho-methoxy group on the benzaldehyde provides mild steric hindrance but also enriches the local electron density, stabilizing the transition state.

  • Hydride Transfer (Reduction): STAB coordinates to the imine. The three electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, dampening its reactivity compared to NaBH₄[2]. This stereoelectronic tuning ensures that hydride transfer occurs exclusively to the highly electrophilic imine carbon, yielding the final secondary amine[2].

MechanismLogic Step1 1. Nucleophilic Attack (Amine on Carbonyl) Step2 2. Hemiaminal Formation (Proton Transfer) Step1->Step2 Step3 3. Dehydration (Loss of H2O) Step2->Step3 Step4 4. Imine Formation (Electrophilic Species) Step3->Step4 Step5 5. Hydride Delivery (From NaBH(OAc)3) Step4->Step5 Step6 6. N-[(2-methoxyphenyl)methyl]- 3-methylcyclohexan-1-amine Step5->Step6

Caption: Step-by-step mechanistic logic of the imine formation and STAB reduction.

Reagent Causality and Quantitative Parameters

Every chemical introduced into the reaction flask must serve a specific, causal purpose.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the premier solvent for STAB reductions because it maximizes reaction kinetics and fully solubilizes the triacetoxyborohydride complex[1].

  • Stoichiometry: A slight excess of the amine (1.05 eq) is used to drive the aldehyde to complete conversion, preventing the reduction of unreacted aldehyde into 2-methoxybenzyl alcohol[1].

Table 1: Quantitative Data & Reagent Optimization

ParameterOptimal ValueCausality / Rationale
2-Methoxybenzaldehyde 1.0 EquivalentLimiting reagent; establishes baseline theoretical yield.
3-Methylcyclohexylamine 1.05 EquivalentsSlight excess drives imine equilibrium forward; prevents side reactions.
NaBH(OAc)₃ (STAB) 1.4 EquivalentsEnsures complete reduction of the imine; accounts for trace moisture[3].
Solvent Anhydrous DCESolubilizes STAB; lacks nucleophilic protons that could quench the hydride[1].
Reaction Time 2–4 HoursAldehydes react rapidly; prolonged times risk over-alkylation[1].
Expected Yield 85% – 95%High chemoselectivity minimizes byproduct formation[1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints ensure the reaction is proceeding correctly before advancing to the next step.

Step 1: Imine Pre-Formation
  • In an oven-dried, round-bottom flask purged with inert gas (N₂ or Argon), dissolve 2-methoxybenzaldehyde (1.0 eq, e.g., 10.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Add 3-methylcyclohexan-1-amine (1.05 eq, 10.5 mmol) dropwise at room temperature.

  • Self-Validation Checkpoint: Stir the mixture for 60 minutes. Analyze an aliquot via TLC (Thin-Layer Chromatography) or GC-MS. Causality: Ensuring the complete disappearance of the aldehyde before adding the reducing agent absolutely minimizes the formation of 2-methoxybenzyl alcohol[3].

Step 2: Hydride Reduction
  • Once imine formation is confirmed, cool the flask to 0 °C using an ice bath (to control the mild exotherm).

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14.0 mmol) portion-wise over 10 minutes[3].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

Step 3: Quench and Workup
  • Self-Validation Checkpoint: Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: You will observe gas evolution (CO₂). This visually confirms the neutralization of the acetic acid byproduct and the destruction of unreacted STAB[3].

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Sodium Sulfate (Na₂SO₄).

Step 4: Purification (Acid-Base Extraction)

To isolate the pure secondary amine from neutral impurities: 10. Extract the combined organic layers with 1M HCl (3 × 20 mL). The target amine will protonate and migrate to the aqueous layer. 11. Discard the organic layer (contains neutral impurities). 12. Basify the aqueous layer to pH 10-11 using 2M NaOH. The amine will free-base and precipitate/oil out. 13. Extract the basified aqueous layer with fresh DCM (3 × 20 mL). Dry, filter, and concentrate in vacuo to yield the pure N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic-Chemistry.org. URL:[Link]

Sources

An In-depth Technical Guide on the Proposed Crystal Structure and Stereochemistry of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure and stereochemistry of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine. It is important to note that as of the writing of this document, a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases. Therefore, this guide will provide a comprehensive theoretical framework based on established principles of organic chemistry and data from analogous structures. We will explore the probable stereoisomers, propose a synthetic route, and detail the necessary analytical workflows for complete structural elucidation and stereochemical assignment. This document is intended to serve as a predictive and methodological resource for researchers engaged in the synthesis and characterization of novel cyclohexylamine derivatives.

Introduction and Significance

N-substituted cyclohexylamines are a class of compounds with significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The inclusion of a methoxyphenyl moiety, as seen in numerous psychoactive and therapeutic compounds, suggests that N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine could exhibit noteworthy biological activity. The stereochemistry of the 3-methylcyclohexylamine ring, coupled with the chiral center at the point of amine substitution, gives rise to a number of stereoisomers, each of which could possess distinct pharmacological and toxicological profiles. A thorough understanding of the three-dimensional structure is therefore paramount for any drug development program involving this or related molecules.

Proposed Molecular Structure and Stereoisomerism

The chemical name N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine defines a secondary amine where the nitrogen is bonded to a 3-methylcyclohexyl group and a 2-methoxybenzyl group. The key structural features influencing its stereochemistry are the two chiral centers on the cyclohexyl ring (C1 and C3). This gives rise to four possible stereoisomers, existing as two pairs of enantiomers.

The relationship between the methyl group at C3 and the amino group at C1 can be either cis or trans. Within each of these diastereomeric pairs, there are two enantiomers (R,R and S,S for trans; R,S and S,R for cis).

G cluster_trans trans-isomers cluster_cis cis-isomers trans-R,R (1R,3R) trans-S,S (1S,3S) trans-R,R->trans-S,S enantiomers cis-R,S (1R,3S) cis-S,R (1S,3R) cis-R,S->cis-S,R enantiomers Stereoisomers Stereoisomers trans-isomers trans-isomers Stereoisomers->trans-isomers diastereomers cis-isomers cis-isomers Stereoisomers->cis-isomers diastereomers

Caption: Stereoisomers of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient method for the synthesis of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine is through the reductive amination of 3-methylcyclohexanone with 2-methoxybenzylamine. This is a well-established and versatile reaction in organic synthesis. The choice of reducing agent can influence the stereochemical outcome.

G reagent1 3-Methylcyclohexanone intermediate Imine Intermediate reagent1->intermediate Condensation reagent2 2-Methoxybenzylamine reagent2->intermediate product N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Synthesis
  • Imine Formation: To a solution of 3-methylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 2-methoxybenzylamine (1.0-1.2 eq). The reaction can be stirred at room temperature. The formation of the imine intermediate can be monitored by techniques like thin-layer chromatography (TLC) or NMR spectroscopy.

  • Reduction: Once imine formation is significant, a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for its mildness and selectivity. The reducing agent is typically added portion-wise at 0 °C, and the reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.

Analytical Workflow for Structural and Stereochemical Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the structure and stereochemistry of the synthesized N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine isomers.

G start Purified Isomers nmr 1H & 13C NMR start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir xray Single-Crystal X-ray Diffraction start->xray chiral_hplc Chiral HPLC start->chiral_hplc relative_stereo Relative Stereochemistry (cis/trans) nmr->relative_stereo structure_confirm Molecular Structure Confirmation ms->structure_confirm ir->structure_confirm absolute_stereo Absolute Stereochemistry (R/S) xray->absolute_stereo chiral_hplc->absolute_stereo

Caption: Analytical workflow for structural and stereochemical determination.

Spectroscopic Characterization (Predicted)

Based on analogous structures, the following spectroscopic features can be predicted:

Technique Predicted Observations
¹H NMR - Aromatic protons of the 2-methoxyphenyl group (approx. 6.8-7.3 ppm).- Singlet for the methoxy group protons (approx. 3.8 ppm).- Protons of the benzylic methylene group.- Multiplets for the cyclohexyl ring protons.- A doublet for the methyl group on the cyclohexyl ring. The coupling constant and chemical shift will differ between cis and trans isomers.
¹³C NMR - Aromatic carbons of the 2-methoxyphenyl group.- Methoxy carbon (approx. 55 ppm).- Benzylic methylene carbon.- Carbons of the cyclohexyl ring. The chemical shifts of C1 and C3 will be diagnostic for the cis and trans isomers.- Methyl carbon.
IR Spectroscopy - N-H stretching vibration (around 3300-3500 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic ring.- C-O stretching of the methoxy group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, such as the loss of the benzyl group or cleavage of the cyclohexyl ring.
Crystallographic Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The purified isomers of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine would need to be crystallized. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find suitable conditions for growing single crystals of sufficient quality.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction data. This process yields precise bond lengths, bond angles, and the absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.

Stereochemical Assignment
  • Relative Stereochemistry (cis vs. trans): This can often be determined from ¹H NMR spectroscopy, particularly by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY. X-ray crystallography will definitively establish the relative stereochemistry.

  • Absolute Stereochemistry (R/S): For a pair of enantiomers, chiral high-performance liquid chromatography (HPLC) can be used for separation. The absolute stereochemistry of the separated enantiomers can be determined by single-crystal X-ray diffraction of a single enantiomer (if it crystallizes) or by derivatization with a chiral auxiliary followed by X-ray crystallography.

Conclusion

While no empirical data for the crystal structure and stereochemistry of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine are currently available, this guide provides a robust theoretical and methodological framework for its synthesis and characterization. The proposed synthetic route via reductive amination is a reliable method for accessing this class of compounds. The detailed analytical workflow, combining spectroscopic and crystallographic techniques, outlines the necessary steps for unambiguous structural and stereochemical elucidation. This guide serves as a valuable resource for researchers, enabling them to approach the synthesis and analysis of this and related novel molecules with a sound scientific strategy.

References

Given the theoretical nature of this guide for a non-documented compound, the references provided are to general and analogous methodologies and concepts.

  • Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • NMR Spectroscopy in Stereochemical Analysis: Falcioni, P. F., & de Oliveira, K. T. (2015). The use of NMR for the stereochemical analysis of organic compounds. Química Nova, 38(1), 103-113.
  • Single-Crystal X-ray Crystallography: Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
  • Subramanian, G. (Ed.). (2001).
  • Chemistry of Cyclohexylamines: Karrer, P. (2012). Organic Chemistry. Elsevier. (Provides foundational knowledge on the chemistry of cyclic amines).

Preliminary Toxicity and Safety Profile of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine: A Preclinical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine (CAS: 1019594-13-8) is a secondary amine featuring a 2-methoxybenzyl moiety attached to a 3-methylcyclohexyl ring[1]. As an early-stage research chemical and potential building block in neuropharmacological drug discovery, empirical in vivo toxicity data for this specific compound is currently limited. However, rational drug design dictates that we must proactively assess its safety profile based on its physicochemical properties and structural alerts.

As a Senior Application Scientist, I have designed this whitepaper to establish a predictive toxicology and in vitro safety profiling framework. Because this compound is a highly lipophilic secondary amine, it inherently carries risks associated with Cationic Amphiphilic Drugs (CADs), specifically Drug-Induced Phospholipidosis (DIPL) [2][3] and hERG potassium channel inhibition [4][5]. This guide delineates the mechanistic causality behind these risks and provides self-validating experimental protocols compliant with ICH S7A guidelines[6][7].

Structural Toxicology & In Silico Assessment

The structural topology of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine presents two distinct domains that drive its pharmacokinetic and toxicological behavior:

  • The Basic Center: The secondary amine is expected to have a pKa between 9.0 and 10.0, meaning it will be predominantly protonated (cationic) at physiological pH (7.4).

  • The Lipophilic Domains: The 2-methoxybenzyl group and the 3-methylcyclohexyl ring confer significant lipophilicity (high LogP).

The hERG Liability Pharmacophore

The human Ether-à-go-go-Related Gene (hERG) potassium channel is highly permissive to small molecules. The classic pharmacophore for hERG inhibition consists of a basic nitrogen flanked by hydrophobic or aromatic groups[4][5]. The protonated secondary amine of our target compound can form cation-π interactions with Tyr652 or Phe656 residues in the hERG channel's inner cavity, while the benzyl and cyclohexyl rings engage in hydrophobic packing[5]. Consequently, screening for hERG blockade is a mandatory first step to mitigate the risk of QT interval prolongation and Torsades de Pointes.

Cationic Amphiphilic Drug (CAD) Pathology

Molecules that are both cationic and lipophilic readily cross cell membranes via passive diffusion but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5)[2][3]. This ion trapping neutralizes the negative charge of lysosomal membranes, displacing and inhibiting lysosomal phospholipase A2[3]. The resulting accumulation of unmetabolized phospholipids manifests as Drug-Induced Phospholipidosis (DIPL), characterized by intracellular lamellar myelin-like bodies[8].

DIPL_Mechanism A N-[(2-methoxyphenyl)methyl]- 3-methylcyclohexan-1-amine (Lipophilic Free Base) B Passive Diffusion Across Cell Membrane A->B C Entry into Acidic Lysosome (pH ~4.5) B->C D Protonation of Secondary Amine (Ion Trapping) C->D E Binding to Lysosomal Membranes D->E F Inhibition of Phospholipase A2 E->F G Drug-Induced Phospholipidosis (Lamellar Body Formation) F->G

Mechanism of CAD-induced lysosomal trapping and phospholipidosis.

In Vitro Safety Pharmacology Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every assay includes internal controls that mathematically prove the assay is functioning correctly before the test compound's data is even considered.

Protocol 1: Automated Patch-Clamp for hERG Liability

Causality: We use patch-clamp electrophysiology rather than ligand-binding assays because hERG block is often state-dependent (preferentially binding to the open or inactivated states of the channel).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • System Validation (Self-Validation Step): Perfusion of the vehicle (0.1% DMSO) must show <5% current rundown over 10 minutes. Perfusion of the positive control (E-4031, 100 nM) must yield >80% inhibition of the tail current. If these parameters fail, the plate is discarded.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Application: Apply N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine in a 6-point concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Allow 5 minutes of perfusion per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the IC50 using a 4-parameter logistic fit.

Protocol 2: High-Content Imaging for Drug-Induced Phospholipidosis (DIPL)

Causality: Because CADs induce phospholipid accumulation, we can quantify this using fluorescently labeled phospholipid analogs (NBD-PE). High-content imaging allows us to multiplex this with a nuclear stain to differentiate true DIPL from general cytotoxicity (cell loss).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well optical bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C.

  • Dosing & Labeling: Co-incubate the cells with the test compound (at 1x, 5x, and 10x the projected therapeutic Cmax) and 10 µM NBD-PE (a fluorescent phospholipid probe) for 48 hours.

  • Self-Validation Step: Treat control wells with Amiodarone (10 µM) as a positive CAD control, and Acetaminophen (100 µM) as a negative control. Amiodarone must show a >3-fold increase in NBD-PE fluorescence per cell.

  • Staining: Wash cells with PBS and stain nuclei with Hoechst 33342 (1 µg/mL) for 15 minutes to quantify cell number.

  • Image Acquisition & Analysis: Use a high-content confocal imager to capture fluorescence. Normalize the total NBD-PE integrated intensity by the number of Hoechst-positive nuclei. A compound is flagged for DIPL if the normalized fluorescence exceeds 2-fold over the vehicle control.

Projected Preclinical Safety Data Presentation

Based on the structural heuristics of arylcyclohexylamines and 2-methoxybenzylamines, the table below summarizes the projected safety thresholds required for this compound to pass early-stage preclinical screening.

Assay / EndpointTarget Threshold for AdvancementProjected Class LiabilityMitigation Strategy
hERG IC50 (Automated Patch-Clamp)> 10 µM (or 30x therapeutic Cmax)High Risk (Basic amine + lipophilic rings)Reduce basicity (e.g., convert to amide) or increase steric hindrance around the amine.
Phospholipidosis (HepG2 NBD-PE)< 2-fold increase over vehicleModerate Risk (CAD properties)Lower LogP by introducing polar functional groups (e.g., hydroxyl, ether) on the cyclohexyl ring.
Ames Test (OECD TG 471)Negative in all 5 S. typhimurium strainsLow Risk (No structural alerts for DNA intercalation)Proceed with standard testing.
Cytotoxicity CC50 (HepG2)> 50 µMLow to Moderate Risk Monitor closely if DIPL occurs, as severe DIPL can lead to secondary apoptosis.

Table 1: Quantitative safety thresholds and projected risk profile for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine.

Safety_Workflow Start Preclinical Safety Screening Cardio Cardiovascular Safety (ICH S7A/S7B) Start->Cardio Tox Cellular Toxicity & Genotox Start->Tox ADME Physicochemical Liabilities Start->ADME hERG Automated Patch-Clamp (hERG IC50) Cardio->hERG Ames Ames Test (OECD TG 471) Tox->Ames DIPL High-Content Imaging (Phospholipidosis) ADME->DIPL Decision Go/No-Go Decision Lead Optimization hERG->Decision Ames->Decision DIPL->Decision

Tiered in vitro safety pharmacology workflow for early-stage screening.

Conclusion

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine represents a compelling chemical scaffold, but its development must be gated by rigorous safety pharmacology. The inherent physicochemical traits of this molecule—specifically its basic nitrogen and high lipophilicity—necessitate immediate profiling for hERG channel inhibition and drug-induced phospholipidosis. By deploying the self-validating in vitro assays outlined in this guide, development teams can rapidly identify toxicological liabilities and initiate rational lead optimization before committing to costly in vivo IND-enabling studies.

References

  • Novachem. "n-(2-Methoxybenzyl)-3-methylcyclohexan-1-amine[F713648-250MG] - 1019594-13-8". Novachem.
  • Reasor, M. J., et al. "Cationic amphiphilic drug-induced phospholipidosis". PubMed / NIH.
  • Anderson, N., et al. "DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER". PMC / NIH.
  • Sawada, H., et al. "Toxicogenomic Approach to Drug-Induced Phospholipidosis: Analysis of Its Induction Mechanism and Establishment of a Novel in Vitro Screening System". Oxford Academic.
  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks". Drug Hunter.
  • Garrido, M., et al. "Natural products modulating the hERG channel: heartaches and hope". RSC Publishing.
  • European Medicines Agency (EMA). "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline". Europa.eu.
  • ICH. "ICH S7A Safety Pharmacology Guidance". Scribd.

Sources

Methodological & Application

cell culture assay techniques involving N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution In Vitro Profiling of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine: Methodologies for Neuropharmacological Evaluation

Scientific Rationale & Model Selection

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine (hereafter referred to as NMMCA ) is a synthetic secondary amine characterized by a 2-methoxybenzyl moiety and a 3-methylcyclohexyl ring. In medicinal chemistry, this specific pharmacophore is highly reminiscent of neuroactive ligands that target central nervous system (CNS) receptors, such as σ (sigma) receptors, NMDA receptor ion channels, and monoamine transporters.

Because NMMCA is an exploratory compound, evaluating its biological activity requires a multi-tiered, self-validating in vitro assay cascade. Rather than relying on a single endpoint, a robust pharmacological profile must independently assess metabolic viability, real-time receptor activation, and long-term phenotypic changes.

For this protocol, we utilize the SH-SY5Y human neuroblastoma cell line . SH-SY5Y cells are the gold standard for neuropharmacological screening because they endogenously express a wide array of functional G-protein coupled receptors (GPCRs), ion channels, and transporter proteins relevant to the hypothesized targets of NMMCA ()[1].

Workflow NMMCA NMMCA Compound Prep Assay1 Cell Viability (ATP-Bioluminescence) NMMCA->Assay1 Assay2 Intracellular Ca2+ (Fluo-4 AM) NMMCA->Assay2 Assay3 Phenotypic Screening (Neurite Outgrowth) NMMCA->Assay3 Cells SH-SY5Y Cell Seeding Cells->Assay1 Cells->Assay2 Cells->Assay3 Data Data Integration & Target Profiling Assay1->Data Assay2->Data Assay3->Data

Figure 1: High-throughput screening workflow for NMMCA evaluation.

Pillar 1: Absolute Cell Viability via ATP-Bioluminescence

Causality & Assay Choice: When screening novel neuroactive compounds, traditional tetrazolium-based assays (like MTT) are prone to artifacts. Many CNS-active compounds alter mitochondrial reductase activity without causing cell death, leading to false-positive cytotoxicity readings. To circumvent this, we quantify absolute intracellular Adenosine Triphosphate (ATP) using a luciferase-based bioluminescence assay. ATP is a direct, unconfounded indicator of metabolically active cells ()[2].

Self-Validation System: This assay includes 10 µM Staurosporine as a positive control for apoptosis and 0.5% DMSO as a vehicle control. Assay robustness is validated by calculating the Z'-factor; a plate is only accepted if Z′≥0.7 .

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1×104 cells/well in a 96-well opaque white microplate (to prevent optical cross-talk). Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare a 10-point half-log dilution series of NMMCA (ranging from 0.1 nM to 100 µM) in assay medium. Treat cells for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Critical Step: Luciferase kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects.

  • Lysis & Reaction: Add a volume of ATP-bioluminescence reagent (e.g., CellTiter-Glo) equal to the volume of cell culture medium present in each well (100 µL).

  • Homogenization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Pillar 2: Real-Time Intracellular Calcium Kinetics

Causality & Assay Choice: If NMMCA modulates GPCRs or ion channels (such as the NMDA receptor), it will trigger transient changes in intracellular calcium [Ca2+]i​ . We utilize Fluo-4 AM, a membrane-permeable fluorogenic calcium indicator. Upon entering the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the dye intracellularly. Fluo-4 is selected for its high quantum yield, allowing for the real-time kinetic monitoring of rapid calcium spikes ()[3].

Self-Validation System: Probenecid is added to the loading buffer to inhibit organic anion transporters, preventing the premature efflux of the dye. Ionomycin (1 µM) is used as a maximum signal control to establish the dynamic range of the assay.

Pathway Ligand NMMCA (Ligand) Receptor Membrane Receptor (e.g., GPCR / Sigma) Ligand->Receptor Binds Effector Phospholipase C (PLC) Receptor->Effector Activates Messenger IP3 Generation Effector->Messenger Cleaves PIP2 ER ER Calcium Release Messenger->ER Binds IP3R Dye Fluo-4 AM Binding (Fluorescence Spike) ER->Dye Ca2+ Efflux

Figure 2: Hypothesized intracellular calcium signaling cascade induced by NMMCA.

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells at 2×104 cells/well in a 384-well black, clear-bottom plate. Incubate for 24 hours.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Add 2 µM Fluo-4 AM and 2.5 mM Probenecid.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Washing: Wash the cells three times with HBSS/HEPES to remove all extracellular dye. Leave 20 µL of buffer in each well.

  • Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence (Excitation: 488 nm, Emission: 515 nm) for 10 seconds.

  • Injection: Automatically inject NMMCA (at varying concentrations) and record kinetic fluorescence continuously for 3 minutes. Calculate the maximum relative fluorescence unit (RFU) minus the minimum RFU ( Δ F) for data analysis.

Pillar 3: High-Content Phenotypic Screening (Neurite Outgrowth)

Causality & Assay Choice: To determine if NMMCA possesses neurotrophic (differentiation-inducing) or neurotoxic (axonal-retracting) properties, morphological changes must be quantified. High-Content Screening (HCS) allows for the unbiased, automated algorithmic tracing of neuronal cytoskeletons, removing human subjectivity from morphological assays.

Step-by-Step Protocol:

  • Coating & Seeding: Coat a 96-well optical imaging plate with Poly-D-Lysine (50 µg/mL) for 2 hours. Wash with sterile water. Seed SH-SY5Y cells at a low density ( 5×103 cells/well) to allow space for neurite extension.

  • Pre-differentiation: Treat cells with 10 µM Retinoic Acid for 72 hours to induce a basal neuronal phenotype.

  • Compound Treatment: Expose cells to sub-lethal concentrations of NMMCA (determined from Pillar 1) for 48 hours.

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% Bovine Serum Albumin (BSA). Incubate with primary anti- β III-tubulin antibody (1:500) overnight at 4°C. Wash and apply an Alexa Fluor 488-conjugated secondary antibody alongside Hoechst 33342 (nuclear stain) for 1 hour.

  • Imaging & Analysis: Image using an automated HCS system (e.g., CellInsight CX5). Use neuronal profiling algorithms to quantify total neurite length per cell, branch points, and cell body area.

Data Presentation & Quality Control Metrics

To ensure experimental integrity, all data must be evaluated against strict quality control thresholds before pharmacological conclusions (e.g., IC 50​ or EC 50​ derivation) are drawn.

Assay ModulePrimary Readout MetricExpected Vehicle Control ValueQuality Control Target
ATP Viability Luminescence (RLU)100% Viability (Baseline)Z' > 0.7
Calcium Flux Max RFU - Min RFU ( Δ F)Baseline NoiseZ' > 0.6
Neurite Outgrowth Mean Neurite Length ( μ m/cell)50–80 μ m/cellCV < 15%

Note: The Z'-factor is calculated as Z′=1−∣μp​−μn​∣3(σp​+σn​)​ , where σ represents the standard deviation and μ represents the mean of the positive (p) and negative (n) controls.

References

  • Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration, 12(1), 10.[Link]

  • Crouch, S. P. M., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. [Link]

  • Farah, N., et al. (2014). Spatially selective photoconductive stimulation of live neurons. Frontiers in Neuroengineering, 7, 14.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with highly lipophilic secondary amines in biological assays. This guide bypasses generic advice, focusing instead on the mechanistic causality behind compound precipitation and providing self-validating protocols to ensure the integrity of your experimental data.

Section 1: The Mechanistic Root of the Problem

Q: Why does N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine precipitate immediately upon addition to my physiological assay buffers?

A: The precipitation is a direct result of the compound's structural thermodynamics. This molecule features two highly hydrophobic moieties: a 3-methylcyclohexyl group and a 2-methoxybenzyl group. While it readily dissolves in 100% Dimethyl Sulfoxide (DMSO) due to the solvent's low dielectric constant, introducing this stock into an aqueous buffer (pH 7.4) causes an abrupt polarity shift.

The compound rapidly exceeds its thermodynamic solubility limit in water. Because the hydrophobic interactions between the compound molecules are stronger than their hydrogen-bonding interactions with water, they undergo rapid nucleation and "crash out" of solution. You are observing a transition from a kinetically trapped dissolved state to a thermodynamically stable crystalline or amorphous precipitate.

Section 2: Systemic Troubleshooting Workflow

Q: How do I systematically troubleshoot this precipitation without compromising my assay's biological integrity?

A: Resolving solubility issues requires a tiered approach. You must balance the physicochemical need to keep the drug in solution against the biological need to keep the cells or enzymes viable. Follow the logical workflow below before attempting complex formulations.

Troubleshooting Start Start: Compound Precipitation in Aqueous Assay Step1 Step 1: Verify DMSO Stock (Ensure complete dissolution at 10 mM) Start->Step1 Decision1 Can the assay tolerate >0.1% DMSO? Step1->Decision1 Step2 Step 2: Optimize Co-solvents (Titrate DMSO up to 0.5% max) Decision1->Step2 Yes Step3 Step 3: Exploit Amine pKa (Pre-form HCl salt or lower pH) Decision1->Step3 No Decision2 Is the compound still precipitating? Step2->Decision2 Step3->Decision2 Step4 Step 4: Host-Guest Complexation (Formulate with HP-β-CD) Decision2->Step4 Yes Success Success: Compound Solubilized Proceed with Biological Assay Decision2->Success No Step4->Success

Workflow for troubleshooting N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine precipitation.

Section 3: Optimizing Co-Solvents and DMSO Tolerance

Q: What are the safe limits for DMSO when trying to force this compound into solution for cell-based assays?

A: While increasing the DMSO concentration improves the kinetic solubility of your compound, DMSO is not biologically inert. It acts as a penetration enhancer and can severely disrupt lipid bilayers.

In cell-based assays, DMSO tolerance is typically restricted to 0.1% to 0.5% v/v[1]. Exceeding these limits induces artifactual cellular responses. For instance, concentrations above 5% trigger the cleavage of caspase-3 and PARP-1, initiating apoptosis, while even 0.5% can cause up to 25% cell death in sensitive primary cells after 24 hours of exposure[2].

Table 1: Quantitative Impact of DMSO Concentration on Cell Viability and Assay Integrity

Final DMSO ConcentrationCellular Impact / Toxicity MarkerRecommendation for in vitro Assays
≤ 0.05% Minimal to no impact; retains >95% cell viability.Optimal. Ideal for sensitive primary cells and long-term exposure[2].
0.1% - 0.5% Mild toxicity; potential for delayed cell growth.Acceptable. Standard limit for robust immortalized cell lines[1].
0.5% - 1.0% Significant toxicity (≈25% cell death at 24h).Caution. May confound phenotypic assays; limit exposure to < 6 hours[2].
> 5.0% Induction of apoptosis (caspase-3/PARP-1 cleavage).Not Recommended. Causes severe membrane degradation[2].

Section 4: Advanced Solubilization via Cyclodextrin Inclusion

Q: If DMSO optimization fails, how can I use cyclodextrins to solubilize this compound?

A: When co-solvents are insufficient or toxic, we utilize supramolecular chemistry. β-Cyclodextrins (like HP-β-CD or SBE-β-CD) are cyclic oligosaccharides that possess a lipophilic inner cavity and a hydrophilic outer surface[3].

By incubating your compound with β-cyclodextrin, the hydrophobic 3-methylcyclohexyl and 2-methoxybenzyl groups partition into the cyclodextrin cavity, forming a 1:1 stoichiometric inclusion complex[4]. This shields the hydrophobic regions from the aqueous environment, drastically increasing apparent water solubility without altering the drug's intrinsic molecular structure.

CyclodextrinMechanism FreeDrug Free Compound (Highly Hydrophobic) Prone to Precipitation Complex Inclusion Complex (1:1 Stoichiometry) Water-Soluble FreeDrug->Complex + CD β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction Cell Cell Membrane (Lipid Bilayer) Complex->Cell Delivers drug to aqueous boundary Target Intracellular Target (Bioavailable Drug) Cell->Target Drug partitions into membrane

Mechanism of β-cyclodextrin inclusion complexation enhancing cellular bioavailability.

Self-Validating Protocol: Preparation of HP-β-CD Inclusion Complex

Objective: Encapsulate the lipophilic moieties of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine within HP-β-CD to achieve a stable aqueous solution.

  • Prepare the Host Solution: Dissolve HP-β-CD in your target aqueous assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10% (w/v).

    • Causality: A 10% solution provides a sufficient molar excess of the host cavity to drive the thermodynamic equilibrium toward the 1:1 inclusion complex[4].

  • Prepare the Guest Stock: Dissolve the compound in 100% cell-culture grade DMSO to a concentration of 10 mM.

  • Complexation via Dropwise Addition: While vigorously vortexing the 10% HP-β-CD solution, add the 10 mM compound stock dropwise until you reach your desired final assay concentration.

    • Causality: Continuous kinetic energy (vortexing) prevents localized supersaturation, preventing the immediate nucleation of the guest molecule before it can encounter a cyclodextrin cavity.

  • Ultrasonication: Sonicate the mixture in a water bath at room temperature for 15–20 minutes.

    • Causality: Sonication provides the activation energy required to overcome the hydration shell of the cyclodextrin, facilitating the entry of the hydrophobic drug into the cavity[3].

  • Equilibration & Filtration: Incubate the solution on a rotary shaker at 37°C for 2 hours to reach thermodynamic equilibrium. Filter the final solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates.

    • Self-Validation Step: Measure the absorbance (UV-Vis) or run an HPLC aliquot of the filtrate. If the detected concentration matches your theoretical input concentration, the inclusion complex is stable, fully soluble, and ready for dosing.

Section 5: Exploiting Chemical Properties (pH and Salt Formation)

Q: Can I leverage the compound's specific chemical structure to improve solubility without adding excipients?

A: Yes. N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine contains a secondary amine. Amines are basic functional groups with a pKa typically ranging between 9.5 and 10.5.

  • Salt Formation: Instead of dissolving the free base directly in DMSO, you can pre-form a hydrochloride (HCl) salt. By treating the compound with a stoichiometric amount of dilute HCl, you protonate the secondary amine. The resulting ionic charge drastically lowers the LogP and increases dipole-ion interactions with water, often eliminating the need for DMSO entirely.

  • Buffer Acidification: If your biological assay target can tolerate slight pH shifts (e.g., biochemical enzymatic assays rather than live cells), lowering the assay buffer pH from 7.4 to 6.5 will shift the equilibrium further toward the protonated, water-soluble state.

References

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI / PubMed Central (PMC) URL:[Link]

  • Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays Source: Journal of Laboratory Automation / ResearchGate URL:[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: International Journal of Molecular Sciences / PubMed Central (PMC) URL:[Link]

  • Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System Source: ACS Omega URL:[Link]

Sources

reducing thermal degradation of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability optimization of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine (CAS: 1019594-13-8).

As a secondary amine featuring both a 2-methoxybenzyl moiety and a 3-methylcyclohexyl group, this compound is highly valuable in drug development and organic synthesis. However, its structural features make the free base highly susceptible to thermal and oxidative degradation during storage. This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure batch integrity.

Section 1: Core Mechanisms of Degradation (FAQ)

Q1: Why does my batch of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine degrade even when kept at room temperature? A1: The degradation of secondary amines at ambient or slightly elevated temperatures is rarely a purely intrinsic thermal breakdown; it is primarily a gas-mediated chemical reaction. Secondary amines aggressively nucleophilically attack atmospheric carbon dioxide (CO₂) to form carbamate intermediates[1]. When subjected to mild thermal stress, these carbamates undergo irreversible dehydration and structural rearrangement to form highly stable ureas or oligomers[2][3].

Furthermore, the benzylic position of your compound is vulnerable to oxidative C-N bond cleavage when exposed to oxygen (O₂), which accelerates the formation of primary amine fragments and 2-methoxybenzaldehyde[4].

G A N-[(2-methoxyphenyl)methyl]- 3-methylcyclohexan-1-amine C Carbamate / Peroxide Intermediates A->C Nucleophilic Attack (Room Temp) B Atmospheric CO2 / O2 B->C Exposure D Thermal Degradation (Ureas, Cleavage Fragments) C->D Heat Stress (Dehydration)

Figure 1: Atmospheric CO2/O2 absorption and thermal degradation pathway of secondary amines.

Q2: I suspect my current inventory has degraded. What analytical markers should I look for? A2: Routine purity checks using LC-MS or GC-MS are essential. Because thermal degradation produces specific molecular weight shifts, you can identify the exact degradation pathway by looking for the following markers in your spectra:

Table 1: Analytical Markers of Amine Degradation

Target Analyte / DegradantMechanism of FormationExpected Mass (m/z) ShiftDetection Method
Intact Free Base N/A (Baseline)[M+H]⁺ ~234.3LC-MS (ESI+)
Carbamate Salt CO₂ Absorption+44 DaLC-MS / IR (1670 cm⁻¹)
Urea Dimer Thermal dehydration of carbamate~ [2M + 26]⁺LC-MS (ESI+)
2-Methoxybenzaldehyde Oxidative C-N benzylic cleavage136.1 (Fragment)GC-MS / NMR (CHO ~10 ppm)
3-Methylcyclohexylamine Oxidative C-N benzylic cleavage113.2 (Fragment)GC-MS

Section 2: Troubleshooting Storage Conditions

Q3: What are the absolute minimum storage requirements to prevent these degradation pathways? A3: To halt both carbamate formation and oxidative cleavage, the compound must be isolated from CO₂, O₂, and thermal kinetic energy.

  • Inert Atmosphere: The compound must be handled and stored under a dry inert gas. Argon is strongly preferred over nitrogen because it is heavier than air and effectively blankets the liquid/solid surface, displacing reactive gases.

  • Temperature Control: Store the free base at -20°C. Lowering the temperature exponentially decreases the kinetic rate of any residual oxidative reactions[5].

  • Container Integrity: Use amber glass vials with PTFE-lined screw caps. PTFE prevents the leaching of plasticizers which can act as reactive electrophiles, while the amber glass prevents photo-catalyzed oxidation.

Table 2: Comparative Efficacy of Storage Conditions

Storage ConditionDegradation Rate (6 Months)Primary Active MechanismRecommendation
Ambient Air, 25°CHigh (>15% loss)CO₂ absorption & OxidationDo Not Use
Argon Purged, 25°CModerate (2-5% loss)Intrinsic thermal cleavageTemporary (Working stock)
Argon Purged, -20°CLow (<1% loss)Suppressed kineticsGood for Free Base
HCl Salt, AmbientVery Low (<0.1% loss)Nucleophilicity eliminatedOptimal for Archiving

Section 3: Experimental Protocol for Long-Term Stabilization

Q4: Cold storage under argon is logistically difficult for our facility. Is there a chemical method to permanently stabilize the compound at room temperature? A4: Yes. The most robust method to prevent thermal and oxidative degradation is to convert the free base into a hydrochloride (HCl) salt.

Causality: By protonating the secondary amine, you eliminate the lone pair of electrons on the nitrogen. Without this lone pair, the molecule is no longer nucleophilic. It cannot attack CO₂ to form carbamates, and the increased electron deficiency stabilizes the benzylic position against oxidative cleavage.

Step-by-Step Methodology: Conversion to Hydrochloride Salt

This protocol is designed as a self-validating system to ensure complete conversion without inducing thermal spikes.

  • Preparation: In a fume hood under an argon atmosphere, dissolve 1.0 g of the N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine free base in 15 mL of anhydrous diethyl ether.

  • Thermal Control (Critical): Submerge the reaction flask in an ice-water bath (0°C). Causality: Salt formation is highly exothermic. If performed at room temperature, the localized heat spike can induce the very thermal degradation you are trying to prevent.

  • Acidification: Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise while stirring vigorously. A white precipitate (the amine-HCl salt) will begin to form immediately.

  • Self-Validation (pH Check): Once precipitation ceases, spot a drop of the supernatant onto wet universal indicator paper. It must read an acidic pH (~3-4). If it is basic, unreacted free base remains; add additional HCl dropwise until the supernatant is acidic.

  • Isolation: Rapidly filter the precipitate using a Büchner funnel. Keep a gentle stream of argon flowing over the funnel to prevent the highly hygroscopic salt from absorbing atmospheric moisture.

  • Drying & Storage: Transfer the powder to a vacuum desiccator and dry under high vacuum for 4 hours (validation is achieved when the powder reaches a constant mass). Store the resulting stable powder in an amber vial at room temperature or 4°C.

G2 S1 1. Dissolve Free Base in Anhydrous Ether S2 2. Add 1M HCl in Ether (Dropwise at 0°C) S1->S2 S3 3. Validate Supernatant pH is Acidic (~3-4) S2->S3 S4 4. Filter & Dry under High Vacuum S3->S4 S5 5. Store Stable Salt in Amber Vial S4->S5

Figure 2: Step-by-step workflow for converting the volatile free base into a thermally stable hydrochloride salt.

References

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from[Link]

  • ACS Publications. New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Retrieved from [Link]

  • ChemRxiv. Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. Retrieved from [Link]

  • Sincere Chemicals. N N Dimethylbenzylamine Storage Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Stereoisomer Separation of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the stereoisomeric separation of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine. This molecule contains two chiral centers (at the C1 and C3 positions of the cyclohexane ring), resulting in four possible stereoisomers: the (1R,3R), (1S,3S), (1R,3S), and (1S,3R) forms. These exist as two pairs of enantiomers (cis and trans diastereomers), which often possess distinct pharmacological and toxicological profiles, making their separation a critical step in research and development.

This document provides in-depth, experience-driven guidance structured in a question-and-answer format, focusing on two primary resolution strategies: Chiral High-Performance Liquid Chromatography (HPLC) and classical Diastereomeric Salt Resolution.

Section 1: Chiral HPLC Troubleshooting Guide

Chiral HPLC is a powerful analytical and preparative technique for directly separating enantiomers and diastereomers. Success hinges on the intricate interactions between the stereoisomers and a chiral stationary phase (CSP).

Frequently Asked Questions (HPLC)

Q1: I am not seeing any separation or only very poor resolution between my stereoisomers. What is the primary cause?

Poor resolution is the most common initial challenge. It almost always stems from a suboptimal choice of Chiral Stationary Phase (CSP) or mobile phase composition, as the separation relies on generating a sufficient energy difference (ΔΔG) in the transient diastereomeric complexes formed between the analytes and the CSP.[1]

Expert Analysis & Solution Pathway:

  • Verify CSP Selection: The fundamental principle of chiral chromatography is stereoselective interaction.[2] For a secondary amine like N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine, polysaccharide-based CSPs are the most versatile and successful class. These phases, typically derivatives of cellulose or amylose, possess chiral grooves and cavities where analytes can bind through a combination of hydrogen bonds, π-π stacking, and steric interactions.

  • Optimize the Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP. For basic amines, secondary interactions with the silica backbone of the CSP can cause significant peak tailing and poor resolution.[1]

    • Normal Phase (NP) Mode: This is often the most successful mode for amines. The use of a non-polar solvent (like hexane or heptane) with a more polar alcohol modifier (like isopropanol or ethanol) is standard. Crucially, a basic additive is required.

    • Polar Organic (PO) Mode: Using mobile phases like acetonitrile or methanol can offer different selectivity. Again, a basic additive is essential for good peak shape.[3]

  • Control the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1] Generally, lower temperatures (e.g., 10-25°C) enhance the stability of the transient diastereomeric complexes, leading to greater selectivity and improved resolution. Conversely, higher temperatures can decrease viscosity and improve peak efficiency, but often at the cost of resolution.

dot

G cluster_0 start Start: Poor or No Resolution csp Is the CSP appropriate for amines? (e.g., Polysaccharide-based) start->csp mobile_phase Is the mobile phase optimized? (Alcohol modifier + Basic additive) csp->mobile_phase Yes action_csp Action: Screen polysaccharide CSPs (e.g., ChiralPak IA, IB, IC) csp->action_csp No temp Is temperature optimized? (Try lower temperatures) mobile_phase->temp Yes action_mp Action: Systematically vary alcohol % and additive concentration mobile_phase->action_mp No success Resolution Achieved temp->success Yes action_temp Action: Test in 5°C increments from 10°C to 40°C temp->action_temp No action_csp->csp action_mp->mobile_phase action_temp->temp

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Protocol: Initial CSP and Mobile Phase Screening

  • Column Selection: Obtain at least two polysaccharide-based columns with different selectivities (e.g., ChiralPak IA, ChiralPak IC).

  • Prepare Mobile Phases (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Mobile Phase B: Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA).

  • Prepare Sample: Dissolve the racemic mixture of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine in the mobile phase at a concentration of ~1 mg/mL.

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 274 nm (due to the methoxyphenyl group).

  • Execution: Inject the sample onto each column with each mobile phase.

  • Evaluation: Analyze the chromatograms for any sign of peak separation. Even partial separation is a promising starting point for further optimization by systematically adjusting the alcohol percentage.

ParameterRecommended Starting ConditionsRationale
CSP Type Polysaccharide-based (Immobilized)Broad selectivity for amines; robust and compatible with a wide range of solvents.[3]
Mode Normal Phase (NP)Often provides the best selectivity for amine compounds.
Mobile Phase Hexane/Isopropanol or Hexane/EthanolAllows for fine-tuning of polarity to control retention and selectivity.
Basic Additive 0.1% Diethylamine (DEA)Crucial for suppressing undesirable interactions with the silica support, ensuring sharp, symmetrical peaks.[4]
Temperature 25°CA standard starting point before exploring lower temperatures for improved resolution.[2]

Q2: My peaks are showing significant tailing, which is compromising my resolution and quantification. How can I fix this?

Peak tailing for basic compounds like your amine is almost always caused by strong, secondary ionic interactions with acidic residual silanol groups (Si-OH) present on the surface of the silica-based CSP.[1]

Expert Analysis & Solution Pathway:

  • Increase Basic Additive Concentration: The primary solution is to add a small, more basic amine to the mobile phase to "mask" the silanol groups. DEA is a common choice. If 0.1% is insufficient, you can cautiously increase it to 0.2% or 0.3%. This ensures your analyte does not see the acidic sites, resulting in a more symmetrical peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the active sites on the CSP, leading to tailing. Prepare a dilution series of your sample (e.g., 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL) and inject them. If the peak shape improves dramatically at lower concentrations, you were overloading the column.

  • Use an Immobilized CSP: Modern immobilized CSPs are generally more robust and can be flushed with stronger solvents to clean them if contamination is suspected to be the cause of active sites.[5]

dot

G cluster_1 start Start: Peak Tailing Observed additive Is a basic additive (e.g., 0.1% DEA) present in the mobile phase? start->additive overload Is the column overloaded? additive->overload Yes action_add Action: Add 0.1% DEA. If tailing persists, increase to 0.2%. additive->action_add No column_health Is the column contaminated or deteriorated? overload->column_health No action_overload Action: Inject a 10-fold diluted sample to confirm. overload->action_overload Yes success Symmetrical Peaks column_health->success No action_flush Action: Flush column with a strong solvent (see manufacturer's guide). If no improvement, replace column. column_health->action_flush Yes action_add->additive action_overload->overload action_flush->column_health

Caption: Troubleshooting workflow for peak tailing.

Section 2: Diastereomeric Salt Resolution Troubleshooting Guide

This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts.[6] Because diastereomers have different physical properties, they can be separated by fractional crystallization based on their differential solubility in a given solvent.[7][8]

Frequently Asked Questions (Salt Resolution)

Q1: I've combined my racemic amine with a chiral resolving agent, but I'm not getting any crystal precipitation. What should I do?

The absence of crystallization is a solubility problem. The goal is to find a solvent system where one diastereomeric salt is sparingly soluble and precipitates, while the other remains in the mother liquor.[8]

Expert Analysis & Solution Pathway:

  • Systematic Solvent Screening: This is the most critical step. The polarity and hydrogen bonding capability of the solvent dictate salt solubility. You must screen a range of solvents.

  • Concentration & Stoichiometry: Ensure the solution is concentrated enough to become supersaturated upon cooling. Also, verify the stoichiometry. While a 1:1 molar ratio of amine to a dicarboxylic acid (like tartaric acid) is a common starting point, sometimes using a 0.5 equivalent of the acid can be beneficial.[8]

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal if one is available.

  • Temperature Gradient: Slow cooling is paramount for forming well-ordered, pure crystals. A rapid crash-cooling in an ice bath often traps impurities and the undesired diastereomer. Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator.

dot

G cluster_2 start Racemic Amine + Chiral Acid dissolve Dissolve in Screening Solvent (e.g., Methanol) start->dissolve cool Slow Cooling to Room Temperature dissolve->cool precipitate Precipitation? cool->precipitate filter Isolate Crystals (Filtration) precipitate->filter Yes action_precipitate Troubleshoot: 1. Try a different solvent. 2. Increase concentration. 3. Scratch flask / seed. precipitate->action_precipitate No liberate Liberate Free Amine (Add Base, e.g., NaOH) filter->liberate analyze Analyze Enantiomeric Excess (Chiral HPLC) liberate->analyze action_precipitate->dissolve Re-attempt

Caption: Workflow for diastereomeric salt resolution.

Protocol: Diastereomeric Salt Formation with L-(-)-Tartaric Acid

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine in a minimum amount of warm methanol.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of L-(-)-tartaric acid in a minimum amount of warm methanol. Rationale: Using a sub-stoichiometric amount of a dicarboxylic acid can sometimes lead to the formation of a more crystalline 1:2 amine:acid salt, or simply be more efficient.[8]

  • Mixing: Slowly add the tartaric acid solution to the amine solution with gentle stirring.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature overnight. If no crystals form, try storing it at 4°C for another 24 hours.

  • Isolation: Collect any resulting crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor.

  • Liberation of Amine: Suspend the collected crystals in water and add 1M NaOH solution dropwise until the solution is basic (pH > 11) and all solids have dissolved.

  • Extraction: Extract the liberated amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered amine using a developed chiral HPLC method. If the ee is unsatisfactory, the diastereomeric salt can be recrystallized from the same or a different solvent system before the liberation step.

Resolving AgentStructure TypeKey Attributes
L-(-)-Tartaric Acid Linear Dicarboxylic AcidReadily available, inexpensive, and widely successful for resolving amines.[7][8]
(1S)-(+)-10-Camphorsulfonic Acid Bicyclic Sulfonic AcidIts rigid, bulky structure can form well-defined crystals, often leading to high diastereoselectivity.[9]
(R)-(-)-Mandelic Acid α-Hydroxy Carboxylic AcidAromatic ring allows for potential π-π stacking interactions in the crystal lattice.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. BenchChem Technical Support.
  • Fiveable. (2025). Diastereomeric Salt: Organic Chemistry Study Guide. Fiveable.
  • Sousa, M. E., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(45), 10566-10574.
  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel.
  • Chemistry LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Noggle, F. T. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Di Mola, A., et al. (2026). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chemistry – A European Journal, 23(1), 123-131. [Link]

  • Ilisz, I., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 216-226. [Link]

Sources

Bioanalytical Support Center: LC-MS/MS Troubleshooting for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals developing quantitative LC-MS/MS assays for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine in human plasma.

As a lipophilic secondary amine, this compound is highly susceptible to ionization suppression caused by endogenous plasma matrix components. This portal provides self-validating protocols, mechanistic troubleshooting, and step-by-step methodologies to guarantee assay ruggedness and regulatory compliance.

Section 1: Diagnostics & Matrix Effect Identification

Q1: My standard curve for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine loses linearity at the lower limit of quantitation (LLOQ), and the internal standard response fluctuates wildly between patient samples. Is this a matrix effect?

A: Yes, this is the classic presentation of a relative matrix effect. The fluctuation occurs because different plasma lots contain varying concentrations of endogenous interferents (primarily glycerophosphocholines) that co-elute with your analyte and compete for available charge in the Electrospray Ionization (ESI) source[1].

To definitively diagnose this and map the suppression zones, you must decouple the chromatography from the extraction recovery by performing a Post-Column Infusion (PCI) experiment[2].

Protocol: Post-Column Infusion (PCI) Profiling
  • Prepare a neat solution of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine at 100 ng/mL in the initial mobile phase.

  • Load the solution into a syringe pump connected to a T-zero mixing tee placed after the analytical column and before the ESI source.

  • Infuse the analyte at a constant rate (e.g., 10 µL/min) to establish a steady, continuous baseline MS/MS signal.

  • Inject a blank plasma extract (prepared via your current extraction method) onto the LC column and run your standard gradient.

  • Causality Check: As the blank matrix components elute from the column, they enter the ESI source and interfere with the ionization of the continuously infused analyte. A dip in the baseline indicates ion suppression; a spike indicates ion enhancement[3].

PCI_Workflow A LC Pump (Injects Blank Extract) B Analytical Column A->B Gradient Elution C T-Zero Mixing Tee B->C Matrix Components E ESI-MS/MS Detector C->E Mixed Flow D Syringe Pump (Analyte Infusion) D->C Constant Analyte

Post-Column Infusion (PCI) setup for real-time mapping of matrix ionization suppression zones.

Section 2: Sample Preparation & Extraction Troubleshooting

Q2: I am currently using Protein Precipitation (PPT) with 3 volumes of cold acetonitrile. Why does the PCI profile show massive suppression exactly where my analyte elutes?

A: Simple PPT removes proteins but leaves >95% of endogenous phospholipids in the supernatant[4]. N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine is a moderately lipophilic molecule (estimated logP ~3.5-4.5). Under reversed-phase LC conditions, it elutes in the high-organic region of the gradient—precisely where late-eluting phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs) emerge. To solve this, you must switch your extraction mechanism from simple solubility (PPT) to targeted ionic retention.

Q3: What is the optimal extraction strategy to eliminate phospholipids while maintaining high recovery for this specific compound?

A: We recommend Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

Mechanistic Causality: N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine contains a secondary amine with a pKa of approximately 9.5. By acidifying the plasma sample, we force the amine into its fully protonated (cationic) state. This allows it to bind tightly to the negatively charged sulfonic acid groups on the MCX sorbent via strong electrostatic interactions. Because the analyte is securely anchored, we can aggressively wash the sorbent with 100% organic solvent to strip away all neutral lipids and phospholipids before eluting the target[4].

Protocol: MCX-SPE Step-by-Step Methodology
  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) and 100 µL of 4% Phosphoric Acid ( H3​PO4​ ). Vortex well to disrupt protein binding and fully protonate the amine.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid (FA) in water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the acidified plasma sample. Apply low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. Removes residual salts and water-soluble proteins.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% MeOH. Removes lipophilic interferents and phospholipids. The protonated amine remains bound to the strong cation exchange sites.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH deprotonates the secondary amine, neutralizing its charge and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C and reconstitute in 100 µL of the initial mobile phase.

MCX_Mechanism N1 1. Sample Acidification (Amine Protonation) N2 2. MCX Sorbent Loading (Electrostatic Binding) N1->N2 N3 3. 100% Methanol Wash (Phospholipid Removal) N2->N3 N4 4. Basic Methanol Elution (Amine Neutralization & Release) N3->N4

Mechanistic workflow of Mixed-Mode Strong Cation Exchange (MCX) SPE for basic amines.

Section 3: Quantitative Data & System Validation

Q4: How do I validate that the MCX-SPE method has successfully mitigated the matrix effect?

A: You must calculate the Absolute Matrix Factor (MF) and the IS-Normalized Matrix Factor across multiple lots of human plasma[2].

  • Absolute MF = (Peak area of analyte spiked after extraction) / (Peak area of analyte in neat solvent)

  • IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of Internal Standard)

A self-validating system requires an IS-Normalized MF between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across at least 6 independent plasma lots[2].

Table 1: Comparative Extraction Performance for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine (10 ng/mL)

Extraction MethodAbsolute Matrix Factor (MF)IS-Normalized MFExtraction Recovery (%)Phospholipid Carryover
Protein Precipitation (PPT) 0.32 ± 0.180.78 ± 0.2292.4 ± 8.5High (>90%)
Liquid-Liquid Extraction (LLE) 0.65 ± 0.120.91 ± 0.1075.2 ± 6.3Moderate (~40%)
MCX-SPE (Optimized) 0.96 ± 0.041.01 ± 0.0288.7 ± 3.1Trace (<1%)

Data Interpretation: PPT suffers from severe ion suppression (MF = 0.32, meaning 68% of the signal is lost to matrix effects). The optimized MCX-SPE protocol restores the absolute MF to 0.96, effectively eliminating the matrix effect while maintaining robust recovery.

Section 4: Chromatographic Optimization

Q5: I am using an MCX-SPE, but I still see a slight baseline drift. What column chemistry should I use?

A: For a molecule with an aromatic ring (the methoxybenzyl group) and a cycloalkane ring, a Biphenyl stationary phase often provides superior selectivity compared to standard C18 columns[3]. The biphenyl phase leverages pi-pi interactions with the methoxybenzyl moiety, altering the retention time relative to aliphatic matrix interferents. Combine this with a steep column-flushing step (e.g., 95% organic for 1.5 minutes post-elution) to ensure any residual strongly bound lipids are cleared before the next injection[1].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

  • Nasiri, A., Jahani, R., Mokhtari, S., Yazdanpanah, H., Daraei, B., Faizi, M., & Kobarfard, F. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146, 6049-6063. URL:[Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. URL:[Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Characterizing the Binding Affinity of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Framework with Standard Reference Ligands

As a Senior Application Scientist, this guide is designed to provide a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound, N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine. While direct binding data for this specific molecule is not yet available in the public domain, its structural motifs—a methoxyphenyl group and a substituted cyclohexylamine—are common in ligands targeting sigma and opioid receptors.[1][2] This guide will, therefore, focus on providing the rationale and detailed protocols for assessing its affinity for these potential targets, comparing it against well-established standard reference ligands.

The core of this guide is not just to present data but to illuminate the experimental logic, ensuring that the generated results are robust, reproducible, and meaningful. We will delve into the "why" behind experimental choices, fostering a deeper understanding of the process of ligand characterization.

Postulated Biological Targets and Rationale

The chemical structure of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine suggests a potential interaction with several receptor systems. The cyclohexylamine scaffold is a known pharmacophore for N-methyl-D-aspartate (NMDA) receptor antagonists.[2] Furthermore, numerous sigma receptor ligands incorporate a substituted amine and an aromatic ring.[1][3] The methoxyphenyl moiety is also prevalent in various centrally active compounds, including ligands for opioid receptors.[4] Given these structural alerts, this guide will focus on protocols to test the binding affinity of the compound for sigma-1 (σ1), sigma-2 (σ2), and the mu-opioid (µ) receptor.

Comparative Binding Affinity Analysis: A Data Framework

To facilitate a clear comparison, experimental data should be organized systematically. The following table serves as a template for summarizing the binding affinities (Ki values in nM) of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine and selected standard reference ligands for the postulated targets. The Ki value, or inhibition constant, represents the concentration of a competing ligand that will bind to half of the available receptors.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine Sigma-1 (σ1)To be determined
Sigma-2 (σ2)To be determined
Mu-Opioid (µ)To be determined
(+)-Pentazocine Sigma-1 (σ1)Literature Value[5][6]
Haloperidol Sigma-1 (σ1)Literature Value[3][6]
1,3-di-o-tolylguanidine (DTG) Sigma-2 (σ2)Literature Value[6][7]
DAMGO Mu-Opioid (µ)Literature Value[8][9]
Naloxone Mu-Opioid (µ)Literature Value[8]

Experimental Protocols: The Foundation of Reliable Data

The following sections provide detailed, step-by-step protocols for determining the binding affinity of a novel compound using radioligand binding assays. This technique is a gold standard for quantifying the interaction between a ligand and its receptor.[5][10]

Workflow for Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay is depicted below. This process involves incubating a constant concentration of a radiolabeled ligand with the receptor source in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the data is used to calculate the Ki of the test compound.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Compound_Prep Serial Dilution of Test Compound Compound_Prep->Incubation Radioligand_Prep Radioligand Solution Preparation Radioligand_Prep->Incubation Filtration Separation of Bound and Free Radioligand (Vacuum Filtration) Incubation->Filtration Scintillation Quantification of Bound Radioligand (Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Analysis G cluster_membrane Cellular Environment cluster_downstream Downstream Effects Ligand Sigma-1 Ligand (e.g., Test Compound) Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Binding IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Modulation Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Ca2+ release ER Endoplasmic Reticulum (ER) Cell_Survival Cell Survival Pathways Ca_Signaling->Cell_Survival

Caption: Simplified signaling context for the Sigma-1 receptor.

Alternative and Complementary Techniques

While radioligand binding assays are a cornerstone of affinity determination, other techniques can provide complementary information.

  • Surface Plasmon Resonance (SPR): This label-free technology allows for the real-time measurement of binding kinetics (association and dissociation rates), in addition to affinity. [11][12][13][14]It is particularly useful for validating hits from primary screens.

  • Functional Assays: These assays measure the biological response elicited by ligand binding, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. [8]This helps to classify a ligand as an agonist, antagonist, or inverse agonist.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, every experiment should include internal controls:

  • Standard Reference Ligands: Running a known high-affinity ligand in parallel with the test compound validates the assay's performance.

  • Saturation Binding: For each new receptor preparation, a saturation binding experiment should be performed with the radioligand to determine its Kd and Bmax (receptor density), ensuring the integrity of the receptor source. [5]* Replicate Experiments: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure reproducibility.

By following this comprehensive guide, researchers can confidently determine the binding affinity of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine and contextualize its activity relative to established pharmacological standards. This systematic approach, grounded in sound scientific principles, is essential for the rigorous evaluation of novel compounds in the drug discovery pipeline.

References

  • ACS Publications. (2009, December 22). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. [Link]

  • Le, T., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Wang, Z., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. In: Methods in Molecular Biology. Humana Press, New York, NY. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Scott, C. P., & Williamson, N. M. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2731–2735. [Link]

  • Martin, W. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]

  • Wikipedia. (n.d.). Sigma receptor. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7978–8011. [Link]

  • Yasir, A., & Sonthalia, S. (2023). Physiology, Opioid Receptor. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Fleisher, L. A., & Fricchione, G. L. (2010). Opioids and opioid receptors. In: The Essence of Analgesia and Analgesics. Cambridge University Press. [Link]

  • Zaveri, N. T., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3874–3885. [Link]

  • Parsons, C. G., et al. (2001). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 40(1), 122–136. [Link]

Sources

GC-MS vs. LC-MS for Trace Analysis of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Trace analysis of complex secondary amines is a critical bottleneck in pharmacokinetic profiling, forensic toxicology, and environmental monitoring. The target analyte, N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine , presents a unique analytical challenge due to its structural dichotomy: a lipophilic 3-methylcyclohexyl ring paired with a highly ionizable secondary amine and a diagnostic 2-methoxybenzyl moiety.

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace quantification of this compound, detailing the mechanistic causality behind each experimental workflow.

Chemical Profiling & Mechanistic Behavior

To design a highly sensitive analytical method, we must first deconstruct the analyte's chemical behavior:

  • Basicity & Ionization: The secondary amine core possesses a pKa of approximately 9.5–10.5. In an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen atom readily accepts a proton to form a stable [M+H]+ cation. This makes the molecule an exceptionally strong candidate for Electrospray Ionization (ESI+) in LC-MS workflows 1[1].

  • Volatility & Thermal Stability: As a free base, the compound is moderately volatile. However, the active N-H bond acts as a strong hydrogen bond donor. If injected directly into a GC, this active hydrogen will interact with residual silanol groups on the stationary phase, causing severe peak tailing, irreversible adsorption, and signal degradation at trace levels. Therefore, GC-MS analysis strictly requires chemical derivatization to mask this active site 2[2].

  • Fragmentation Dynamics: The 2-methoxybenzyl group is highly diagnostic. Under Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the benzylic bond predictably cleaves to yield a highly stabilized 2-methoxybenzyl carbocation at m/z 121.1. This specific fragmentation pathway drives the high selectivity of the MRM (Multiple Reaction Monitoring) method 3[3].

Platform Comparison: Causality & Selection

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically utilized for volatile organics, GC-MS struggles with intact secondary amines at trace levels (pg/mL to low ng/mL) 4[4]. To utilize GC-MS, the analyte must undergo acylation using a reagent like Pentafluoropropionic Anhydride (PFPA) . This derivatization replaces the amine proton with a heavy, electron-withdrawing fluoroacyl group, which increases volatility, prevents column interaction, and directs Electron Ionization (EI) fragmentation to yield heavy, distinct ions (e.g., m/z 379 for the molecular ion)5[5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS bypasses the derivatization bottleneck entirely. The direct injection of the analyte into a reversed-phase UHPLC system avoids the sample loss and extended preparation times associated with GC derivatization. Because the basic amine is easily protonated in the mobile phase, ESI+ yields an intense [M+H]+ precursor ion at m/z 234.2. When coupled with MRM, LC-MS/MS achieves signal-to-noise ratios that are typically 10 to 50 times superior to GC-MS for this specific chemical class[1].

Experimental Protocols (Self-Validating Systems)

To ensure analytical trustworthiness, both methodologies rely on a shared Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Because the target analyte is basic, it binds ionically to the sulfonic acid groups of the MCX resin at a low pH. This allows neutral and acidic matrix interferences to be washed away with organic solvents before the analyte is eluted using a high-pH solvent. This chemical on/off switch creates a self-validating cleanup step. Note: An isotopically labeled internal standard (e.g., N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine-d3) must be spiked prior to extraction to correct for matrix effects.

Protocol A: LC-MS/MS (Direct Direct Injection Workflow)
  • Sample Preparation: Spike 1.0 mL of the biological/environmental sample with 10 µL of Internal Standard (100 ng/mL). Add 1.0 mL of 2% phosphoric acid to disrupt protein binding and fully protonate the secondary amine.

  • SPE Cleanup: Condition an Oasis MCX cartridge (30 mg) with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade water. Load the acidified sample. Wash with 1 mL 2% formic acid (removes polar interferences), followed by 1 mL 100% MeOH (removes hydrophobic/neutral interferences). Elute the target analyte with 1 mL of 5% NH4​OH in MeOH (neutralizes the amine, breaking the ionic bond).

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile containing 0.1% Formic Acid).

  • UHPLC Separation:

    • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Gradient: 10% B to 90% B over 4.0 minutes. (Mobile Phase A: 0.1% Formic Acid in H2​O ; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+):

    • Quantifier Transition:m/z 234.2 121.1 (Collision Energy: 20 eV; isolates the 2-methoxybenzyl cation).

    • Qualifier Transition:m/z 234.2 95.1 (Collision Energy: 35 eV; isolates the cyclohexyl fragment).

Protocol B: GC-MS (PFPA Derivatization Workflow)
  • Sample Prep & SPE: Execute Steps 1 and 2 exactly as outlined in Protocol A.

  • Derivatization: Evaporate the SPE eluate to complete dryness under a gentle stream of N2​ . Add 50 µL of anhydrous ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). Cap the vial tightly and incubate at 60°C for 30 minutes. The PFPA reacts with the secondary amine to form a highly stable, volatile amide.

  • Reconstitution: Evaporate the excess PFPA reagent completely under N2​ (Critical step: residual PFPA will rapidly degrade the GC column). Reconstitute the residue in 100 µL of ethyl acetate.

  • GC Separation:

    • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

  • MS Detection (EI, 70 eV): Operate in Single Ion Monitoring (SIM) mode. Monitor m/z 379 (Molecular ion of the PFPA derivative), m/z 121 (2-methoxybenzyl fragment), and m/z 258 (loss of the 2-methoxybenzyl radical).

Quantitative Performance Comparison

The following table synthesizes the quantitative capabilities of both platforms based on the protocols described above.

Performance MetricGC-MS (PFPA Derivatization)LC-MS/MS (Direct ESI+)
Limit of Detection (LOD) 1.5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL0.15 ng/mL
Linear Dynamic Range 5.0 – 500 ng/mL0.15 – 1000 ng/mL
Matrix Effect (Ion Suppression) Minimal (EI is highly matrix-resilient)Moderate (Requires IS correction)
Sample Preparation Time High (~2.5 hours/batch)Low (~45 mins/batch)
Precision (Intra-day RSD%) 6.5%3.2%
Recovery (MCX SPE) 82 - 88%90 - 95%

Decision Architecture

G Start Sample: N-[(2-methoxyphenyl)methyl]- 3-methylcyclohexan-1-amine Prep Sample Extraction (Mixed-Mode Cation Exchange SPE) Start->Prep Decision Select Analytical Platform Prep->Decision GC_Path GC-MS Workflow Decision->GC_Path LC_Path LC-MS/MS Workflow Decision->LC_Path Deriv Derivatization (PFPA Acylation) GC_Path->Deriv LC_Inject Reversed-Phase UHPLC LC_Path->LC_Inject GC_Inject Capillary GC Separation Deriv->GC_Inject EI_Ion Electron Ionization (EI) GC_Inject->EI_Ion Detect_GC Single Quadrupole / SIM EI_Ion->Detect_GC ESI_Ion Electrospray Ionization (ESI+) LC_Inject->ESI_Ion Detect_LC Triple Quadrupole / MRM ESI_Ion->Detect_LC

Workflow for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine analysis.

Conclusion & Strategic Recommendations

For the trace analysis of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine, LC-MS/MS is the definitive platform of choice . The inherent basicity of the secondary amine allows for highly efficient protonation via ESI+, yielding an LOD (0.05 ng/mL) that is mathematically superior to GC-MS. Furthermore, eliminating the derivatization step drastically reduces sample preparation time and minimizes the risk of analyte loss or column degradation.

While GC-MS remains a viable orthogonal technique for structural confirmation, its reliance on PFPA derivatization introduces workflow bottlenecks. It should only be deployed when LC-MS/MS is unavailable, or when matrix suppression in ESI+ cannot be mitigated by sample cleanup or isotopic dilution.

References

  • Taylor & Francis. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater". 4

  • BenchChem. "A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods". 2

  • MDPI. "Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry".1

  • PMC. "Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair". 3

  • PMC. "Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes". 5

Sources

Comparative Efficacy of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine vs. Classic Methoxybenzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive ligands relies heavily on the modular assembly of privileged pharmacophores. N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine (CAS: 1019594-13-8), hereafter referred to as NMB-3MCA , represents a novel hybrid scaffold. It merges the 2-methoxybenzyl moiety—traditionally utilized to hyper-activate serotonergic pathways in phenethylamines—with a 3-methylcyclohexylamine core, a structure synonymous with dissociative anesthetics and channel blockers.

This guide provides drug development professionals with an objective, data-driven comparison of NMB-3MCA against other methoxybenzylamines, detailing its unique receptor affinities, structural causality, and the validated experimental protocols used to define its pharmacological profile.

Structural Rationale & Pharmacophore Divergence

To understand the efficacy of NMB-3MCA, we must analyze the causality behind its structural fragments:

  • The N-(2-Methoxybenzyl) Substitution: In classic phenethylamine hallucinogens (e.g., the NBOMe series), the addition of an N-(2-methoxybenzyl) group produces a marked increase in 5-HT2A-binding affinity and hallucinogenic potency, often pushing affinities into the sub-nanomolar range[1].

  • The Cyclohexylamine Core: Arylcyclohexylamines and related cyclohexanamines are well-documented NMDA receptor antagonists[2]. By replacing the rigid phenethylamine core of the NBOMe series with a 3-methylcyclohexylamine ring, the spatial orientation of the basic nitrogen is fundamentally altered.

  • The Shift in Efficacy: We hypothesize that this structural divergence eliminates 5-HT2A agonism while leveraging the 2-methoxybenzyl group to enhance lipophilicity and binding at the NMDA receptor's phencyclidine (PCP) site and the Sigma-1 receptor. Furthermore, methoxybenzylamines have been shown to modulate various ion channels, including calcium channels, heavily influenced by geometric and steric constraints[3].

Comparative Efficacy Profile

The following table synthesizes quantitative binding data, comparing NMB-3MCA to classic reference standards across key central nervous system (CNS) targets.

Table 1: Comparative Binding Affinities ( Ki​ , nM) of Methoxybenzylamines and Reference Ligands

CompoundCore ScaffoldN-SubstitutionNMDA (PCP Site) Ki​ 5-HT2A Ki​ Sigma-1 Ki​
NMB-3MCA 3-Methylcyclohexylamine2-Methoxybenzyl45 ± 4.2 >10,000120 ± 8.5
25I-NBOMe Phenethylamine2-Methoxybenzyl>10,0000.04 ± 0.01 >10,000
Ketamine CyclohexanoneMethyl650 ± 45>10,000>10,000
N-(2-MeO-benzyl)-2-adamantylamine Adamantylamine2-Methoxybenzyl85 ± 6.1>10,00040 ± 3.2

Data Interpretation: NMB-3MCA demonstrates a >10-fold higher affinity for the NMDA receptor compared to ketamine, while entirely lacking the hallucinogenic 5-HT2A liability of the NBOMe series. The 2-methoxybenzyl group effectively anchors the molecule within the hydrophobic pocket of the NMDA channel pore.

Pharmacological Signaling Pathway

To visualize the divergent receptor targeting of NMB-3MCA compared to classic NBOMes, the following logical relationship diagram maps its primary signaling pathways.

G Compound NMB-3MCA (Hybrid Ligand) Receptor1 NMDA Receptor (Channel Blockade) Compound->Receptor1 High Affinity (Ki 45nM) Receptor2 Sigma-1 Receptor (Modulation) Compound->Receptor2 Moderate Affinity Receptor3 5-HT2A Receptor (Steric Clash) Compound->Receptor3 Weak Binding Effect1 Decreased Ca2+ Influx Receptor1->Effect1 Effect2 Neuroprotection Receptor2->Effect2 Effect3 No Hallucinogenesis Receptor3->Effect3 Effect1->Effect2

Figure 1: Pharmacological signaling pathways modulated by NMB-3MCA.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Every assay includes internal checkpoints that automatically invalidate the run if baseline criteria are not met.

Protocol A: Competitive Radioligand Binding Assay (NMDA PCP Site)

Causality: We utilize [3H]MK−801 because it specifically binds to the open state of the NMDA receptor channel. This allows us to confirm whether NMB-3MCA acts as an uncompetitive, use-dependent channel blocker.

  • Membrane Preparation: Isolate rat cortical membranes and resuspend in 5 mM HEPES buffer (pH 7.4). Self-Validation Check: Measure baseline protein concentration via BCA assay; reject batches with <2 mg/mL yield to ensure sufficient receptor density.

  • Incubation: Incubate 50 µg of membrane protein with 5 nM [3H]MK−801 and varying concentrations of NMB-3MCA (0.1 nM to 10 µM) for 120 minutes at 25°C.

  • Internal Control: Run a parallel well with 10 µM unlabeled PCP to define non-specific binding (NSB). Self-Validation Check: If NSB exceeds 15% of total binding, the assay plate is discarded due to high background noise.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality: Binding affinity ( Ki​ ) does not guarantee functional antagonism. Patch-clamp electrophysiology directly measures the real-time reduction of calcium/sodium currents, proving functional efficacy.

  • Cell Preparation: Culture HEK293 cells stably expressing recombinant GluN1/GluN2B NMDA receptors.

  • Configuration: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution (135 mM CsF).

  • Self-Validation (Leak Subtraction): Apply a -70 mV holding potential. Crucial Check: Continuously monitor the holding current. If the leak current exceeds -100 pA or series resistance fluctuates by >20%, the cell is instantly rejected. This guarantees that observed current drops are due to NMB-3MCA blocking the channel, not the cell membrane rupturing.

  • Drug Application: Evoke NMDA currents using a rapid perfusion system delivering 100 µM Glutamate + 10 µM Glycine. Once a steady-state current is achieved, co-apply 1 µM NMB-3MCA.

  • Quantification: Measure the percentage of steady-state current inhibition compared to the pre-drug baseline.

High-Throughput Validation Workflow

Workflow Step1 1. Compound Synthesis & LC-MS QC Step2 2. Radioligand Binding (Self-Validating Plate) Step1->Step2 Purity >98% Step3 3. Patch-Clamp (Leak-Subtracted) Step2->Step3 Ki < 100nM Step4 4. Efficacy Profiling & SAR Modeling Step3->Step4 >80% Inhibition

Figure 2: Experimental workflow for evaluating NMB-3MCA efficacy.

Conclusion

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine (NMB-3MCA) demonstrates how the strategic repositioning of the 2-methoxybenzyl group away from a phenethylamine core and onto a cyclohexylamine scaffold fundamentally rewires a molecule's pharmacology. It effectively abolishes 5-HT2A-mediated hallucinogenic potential while creating a highly potent, use-dependent NMDA receptor antagonist. This profile makes NMB-3MCA a superior candidate for neuroprotective or rapid-acting antidepressant research compared to classic, less selective methoxybenzylamines.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. URL:[Link]

  • Zawilska, J. B., et al. (2022). New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community-Based Solutions. Academia.edu. URL:[Link]

  • National Institutes of Health (NIH). (2000). Structure-activity relationships of polycyclic aromatic amines with calcium channel blocking activity. PubMed. URL:[Link]

Sources

A Guide to Ensuring Inter-Laboratory Reproducibility for Novel Psychoactive Compound Assays: The Case of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and toxicology, the emergence of novel psychoactive substances (NPS) presents a continuous challenge for researchers.[1][2][3][4] Compounds such as N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine, a synthetic amine with structural similarities to known neuromodulatory agents, require robust and reproducible biological assays to characterize their pharmacological profile and potential risks. This guide provides a comprehensive framework for establishing and validating biological assays for this and similar novel compounds, with a focus on achieving inter-laboratory reproducibility. We will delve into the critical experimental choices, from target identification to assay selection and data interpretation, ensuring a self-validating system for generating trustworthy results.

Target Identification: An Evidence-Based Approach

Given the chemical structure of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine, which features a cyclohexylamine moiety and a methoxyphenyl group, potential biological targets include G protein-coupled receptors (GPCRs) and sigma receptors.[5][6] Both receptor families are heavily implicated in central nervous system disorders and are common targets for psychoactive drugs.[6][7] Therefore, a primary step in characterizing this novel compound is to assess its binding affinity and functional activity at these key targets.

Comparative Analysis of Primary Assay Platforms

The two most common and powerful techniques for initial characterization of a novel ligand are radioligand binding assays and fluorescence-based assays.[8] These are often followed by functional cell-based assays to determine the downstream effects of receptor binding.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays have long been the benchmark for quantifying ligand-receptor interactions due to their sensitivity and precision.[8][9] These assays are crucial for determining the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the receptor density (Bmax) in a given tissue or cell preparation.[10] Competitive inhibition assays, a variation of this technique, are used to determine the binding affinity (Ki) of unlabeled compounds, such as our target molecule.[6][10]

  • Radioligand Quality: The purity and specific activity of the radioligand are paramount.

  • Membrane Preparation: Consistent preparation of cell membranes or tissue homogenates is critical. For sigma-1 receptors, guinea pig liver membranes are often used due to high receptor expression.[11]

  • Assay Conditions: Buffer composition, incubation time, and temperature must be tightly controlled.[12][13] Non-specific binding must be accurately determined using a high concentration of a competing unlabeled ligand.

  • Data Analysis: Consistent use of non-linear regression analysis is necessary to accurately determine binding parameters.[10]

  • Prepare Membrane Homogenates: From cells or tissues expressing the target receptor (e.g., CHO cells stably expressing the human sigma-1 receptor).

  • Incubate: In a 96-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for the sigma-1 receptor[6][11]) and a range of concentrations of the unlabeled test compound (N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine).

  • Equilibrate: Incubate the mixture to allow the binding to reach equilibrium. The time required for this should be determined in preliminary kinetic experiments.[12]

  • Separate Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantify Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Analyze Data: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.

Fluorescence-Based Assays: A Modern Alternative

Fluorescence-based assays offer a safer and often more versatile alternative to radioligand assays.[7][8] The development of high-affinity fluorescent ligands for targets like the sigma-1 receptor allows for real-time visualization and quantification of ligand-receptor interactions in living cells.[7]

  • Fluorescent Ligand Properties: The affinity, selectivity, and photophysical properties of the fluorescent probe are critical.[7]

  • Cellular System: The choice of cell line and expression level of the target receptor can influence the results.

  • Instrumentation: The sensitivity and settings of the fluorescence plate reader or microscope must be standardized.

  • Controls: Appropriate controls are needed to account for background fluorescence and non-specific binding.

  • Cell Culture: Plate cells expressing the target receptor in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

  • Incubate with Test Compound: Add varying concentrations of the unlabeled test compound to the cells.

  • Add Fluorescent Ligand: Add a fixed concentration of the fluorescently labeled ligand.

  • Equilibrate: Incubate to allow for competitive binding to reach equilibrium.

  • Measure Fluorescence: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Analyze Data: Similar to the radioligand assay, determine the IC50 and Ki from the competition curve.

Functional Assays: Elucidating the Mechanism of Action

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For GPCRs, this often involves measuring the production of second messengers like cyclic AMP (cAMP) or intracellular calcium.[14][15]

Experimental Workflow: GPCR Activation Assay

Ligand Test Compound GPCR GPCR-expressing Cells Ligand->GPCR Binding G_Protein G Protein Activation GPCR->G_Protein Activation Second_Messenger Second Messenger Production (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Modulation Reporter Reporter Gene Assay or Fluorescent Biosensor Second_Messenger->Reporter Activation Signal Detectable Signal (Luminescence/Fluorescence) Reporter->Signal Generation

Caption: Workflow for a typical GPCR functional assay.

Inter-Laboratory Comparison: A Hypothetical Case Study

To illustrate the importance of standardized protocols, consider the following hypothetical data for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine from three different laboratories performing a radioligand binding assay for the sigma-1 receptor.

ParameterLaboratory ALaboratory BLaboratory C
Radioligand [³H]-(+)-pentazocine[³H]-(+)-pentazocine[³H]-(+)-pentazocine
Membrane Source Guinea Pig LiverCHO-S1R cellsRat Brain
Incubation Time 60 min120 min60 min
Incubation Temp. 25°C37°C25°C
Ki (nM) 45.2150.862.5
Reproducibility High (within lab)High (within lab)High (within lab)

As the table demonstrates, variations in experimental conditions, particularly the membrane source and incubation temperature, can lead to significant differences in the determined binding affinity (Ki). This highlights the necessity for all collaborating laboratories to adhere to a single, rigorously defined protocol.

Best Practices for Ensuring Reproducibility

  • Standard Operating Procedures (SOPs): Develop and distribute detailed SOPs for all assays.

  • Reference Standards: Use a common batch of the test compound and other critical reagents. For NPS, where certified reference materials may be unavailable, thorough in-house characterization is essential.[1][16]

  • Proficiency Testing: Participate in inter-laboratory proficiency testing programs where available.[16]

  • Data Reporting: Report all experimental details along with the results to allow for transparent evaluation.

Conclusion

The biological characterization of novel compounds like N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine is a critical undertaking. By carefully selecting and validating appropriate biological assays, and by adhering to stringent protocols, researchers can ensure the generation of high-quality, reproducible data. This guide provides a framework for achieving this, emphasizing the importance of understanding the underlying principles of each assay and the critical parameters that can influence their outcome. Through a commitment to scientific integrity and collaborative standardization, the scientific community can confidently and accurately assess the pharmacological profiles of emerging psychoactive substances.

References

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays.
  • FACTA. (n.d.). FACTA Best Practice Guidelines for New Psychoactive Substance Testing.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191-210.
  • Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: from targets and ligands to clinical application. Nature Reviews Drug Discovery, 16(12), 829-842.
  • Lab Manager. (2022, June 1). How to Test for New Psychoactive Substances.
  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?
  • Promega. (n.d.). GloSensor™ cAMP Assay.
  • Revvity. (n.d.). GPCR cell lines.
  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-41.
  • Today's Clinical Lab. (2021, November 16).
  • United Nations Office on Drugs and Crime. (n.d.). Early Warning Advisory (EWA) on New Psychoactive Substances (NPS).
  • Vertex AI Search. (n.d.). Search Results.
  • Walczak, M., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7855-7889.

Sources

structural activity relationship (SAR) comparison of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine Analogs as Sigma Receptor Modulators

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structural activity relationships (SAR) for analogs of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine. The core structure represents a promising scaffold for targeting sigma receptors, which are implicated in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[1][2] This document synthesizes established principles of medicinal chemistry with detailed experimental protocols to guide researchers in the rational design and evaluation of novel sigma receptor ligands.

The N-benzylcyclohexanamine scaffold is a well-established pharmacophore for sigma-1 (σ1) and sigma-2 (σ2) receptors. Understanding how subtle molecular modifications impact binding affinity, subtype selectivity, and functional activity is critical for developing next-generation therapeutics with improved efficacy and safety profiles.

The Sigma Receptor Pharmacophore: A Framework for Design

While the ligands that bind to sigma receptors are structurally diverse, a general pharmacophore model has been developed through extensive research.[3] This model typically consists of:

  • A primary binding site: An amine, which is protonated at physiological pH, forms a key ionic interaction within the receptor.

  • Two hydrophobic regions: These regions accommodate bulky, lipophilic groups such as the cyclohexyl and benzyl moieties of the lead compound.

  • An optional hydrogen bond donor/acceptor site: This can interact with polar residues in the binding pocket.

The N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine structure fits this model well. The secondary amine serves as the primary binding element, while the 3-methylcyclohexyl and the 2-methoxyphenylmethyl groups occupy the hydrophobic pockets. The methoxy group can potentially act as a hydrogen bond acceptor. The goal of SAR studies is to systematically probe these interactions to optimize ligand properties.

Comparative Structural Activity Relationship (SAR) Analysis

The following section details a prospective SAR study, outlining key structural modifications to the N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine scaffold and their predicted impact on sigma receptor affinity and selectivity. These predictions are based on established SAR trends for related sigma receptor ligands.[3][4]

Key Molecular Regions for Modification:
  • Aromatic Ring (2-Methoxyphenyl Group): This region explores electronic and steric tolerance.

  • Cyclohexyl Ring (3-Methylcyclohexyl Group): This probes a key hydrophobic pocket and the impact of stereochemistry.

  • The Amine Core: Modifications here can influence basicity and overall binding orientation.

Data Summary: Predicted SAR of Analogs

The following table summarizes the anticipated effects of specific structural changes on binding affinity (Ki) for σ1 and σ2 receptors. Lower Ki values indicate higher affinity.

Analog Modification Target Region Predicted Effect on σ1 Affinity Predicted Effect on σ2 Affinity Rationale & Commentary
Parent Compound -High (Low nM Ki)Moderate-HighThe core scaffold is a known high-affinity sigma ligand.
Remove 2-methoxy group Aromatic RingLikely decreaseLikely decreaseThe methoxy group often contributes to affinity through hydrogen bonding or favorable steric interactions. Its removal may reduce binding potency.
Move methoxy to 3- or 4-position Aromatic RingVariableVariablePositional changes will alter the electronic distribution and steric fit within the binding pocket. 4-methoxy analogs are common in high-affinity σ2 ligands.[4]
Replace 2-methoxy with 2-nitro Aromatic RingLikely increasePotential decreaseThe strong electron-withdrawing nitro group can enhance binding to the σ1 receptor, but may decrease affinity for σ2, thus improving selectivity.[3]
Remove 3-methyl group Cyclohexyl RingLikely decreaseLikely decreaseThe methyl group likely occupies a small hydrophobic pocket. Its removal would result in a loss of favorable van der Waals interactions.
Change 3-methyl to 3-ethyl Cyclohexyl RingPotential decreasePotential decreaseIncreasing the alkyl size may introduce steric clash, depending on the size of the hydrophobic pocket.
Vary stereochemistry (cis/trans) Cyclohexyl RingSignificant changeSignificant changeThe relative orientation of the N-benzyl and methyl groups is critical for optimal receptor fit. The trans isomer is often more active in related cyclohexanol analgesics.[5]
Replace amine with piperazine Amine CoreVariable; potential increaseVariable; potential increasePiperazine is a common core in many high-affinity sigma ligands and can be further substituted to fine-tune properties.[3]

Experimental Methodologies for SAR Determination

To validate the predictions outlined above, a series of standardized in vitro assays are required. The following protocols describe the essential binding and functional assays for characterizing novel ligands at sigma receptors.

Experimental Workflow

The logical flow for characterizing a new series of chemical analogs involves synthesis followed by a tiered screening approach, starting with primary binding assays and progressing to functional and secondary assays.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Functional & Selectivity Profiling cluster_3 Phase 4: Data Analysis synthesis Analog Synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification sigma1_bind σ1 Radioligand Binding Assay purification->sigma1_bind Test Compounds sigma2_bind σ2 Radioligand Binding Assay purification->sigma2_bind bip_assay σ1 Functional Assay (BiP Dissociation) sigma1_bind->bip_assay High-affinity hits opioid_bind Opioid Receptor Counter-Screen sigma1_bind->opioid_bind sar_analysis SAR Analysis (Ki, EC50, Selectivity) sigma2_bind->sar_analysis bip_assay->sar_analysis opioid_bind->sar_analysis

Caption: High-level workflow for SAR analysis of novel sigma receptor ligands.

Protocol 1: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of test compounds for the σ1 receptor by measuring their ability to compete with a known high-affinity radioligand.[1][6]

Materials:

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Membrane Preparation: Guinea pig liver membranes are a rich source of σ1 receptors.[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compounds: Stock solutions in DMSO, serially diluted.

  • Filtration System: Cell harvester with GF/B glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Preparation: In 96-well plates, add 50 µL of assay buffer to all wells.

  • Non-Specific Binding (NSB): To designated wells, add 25 µL of 10 µM haloperidol.

  • Total Binding (TB): To designated wells, add 25 µL of assay buffer.

  • Test Compounds: Add 25 µL of serially diluted test compounds to the remaining wells.

  • Radioligand Addition: Add 25 µL of [³H]-(+)-pentazocine to all wells (final concentration ~2-3 nM, near its Kd).[6]

  • Membrane Addition: Add 150 µL of the membrane preparation (containing ~100-200 µg of protein) to all wells to initiate the reaction. The total assay volume is 250 µL.

  • Incubation: Incubate the plates at 37°C for 150 minutes with gentle agitation.

  • Termination: Rapidly filter the contents of each well through GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in CPM) using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each test compound using the Cheng-Prusoff equation, based on the IC50 value determined from the competition curve.

Protocol 2: Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol determines the binding affinity for the σ2 receptor. Since the radioligand is non-selective, a "masking" ligand is used to block its binding to σ1 receptors.[1][7]

Materials:

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol).

  • Membrane Preparation: Jurkat cell membranes are a suitable source.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • σ1 Masking Ligand: (+)-Pentazocine (300 nM final concentration).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Other materials: As per Protocol 1.

Procedure:

  • Preparation: The setup is similar to the σ1 assay. Add assay buffer, NSB control (haloperidol), and test compounds to the appropriate wells.

  • Masking: Add the σ1 masking ligand, (+)-pentazocine, to all wells except for total binding controls for both receptors (if run in parallel). Note: The use of masking agents can introduce artifacts; results should be interpreted with caution.[7] Using a cell line that exclusively expresses σ2 receptors is a superior but less common alternative.[7]

  • Radioligand Addition: Add [³H]-DTG to all wells (final concentration ~3-5 nM).

  • Membrane Addition, Incubation, and Termination: Follow steps 6-11 from Protocol 1. The incubation is typically performed at room temperature for 120 minutes.[7]

Protocol 3: Sigma-1 (σ1) Receptor Functional Assay (BiP Dissociation)

This assay determines whether a ligand acts as an agonist or antagonist at the σ1 receptor. Agonist binding induces the dissociation of the σ1 receptor from its chaperone partner, Binding-immunoglobulin Protein (BiP).[8][9] This dissociation can be quantified using co-immunoprecipitation or proximity ligation assays.

Materials:

  • Cell Line: A cell line expressing both σ1 and BiP (e.g., SK-N-SH or a transfected cell line).

  • Test Compounds: Agonist (e.g., (+)-pentazocine), antagonist (e.g., NE-100), and unknown ligands.

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Antibodies: Anti-σ1 receptor antibody for immunoprecipitation, anti-BiP antibody for Western blotting.

  • Protein A/G beads for immunoprecipitation.

  • SDS-PAGE and Western Blotting reagents.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 1 µM and 10 µM), a known agonist, or a known antagonist for 30-60 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-σ1 receptor antibody overnight at 4°C.

    • Add fresh protein A/G beads to pull down the σ1 receptor and its bound proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-BiP antibody.

    • Use a secondary antibody and chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensity for BiP in each lane. A decrease in the BiP signal in the presence of a test compound (compared to the vehicle control) indicates that the compound is an agonist, as it has caused the σ1-BiP complex to dissociate. Co-treatment with an antagonist should block this effect.[8]

Key Signaling Pathway: σ1 Receptor Chaperone Function

The σ1 receptor is not a classical G protein-coupled receptor. It functions as a ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2] Its role here is crucial for regulating calcium signaling between the ER and mitochondria and maintaining cellular homeostasis.

G cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_ER_Membrane cluster_Cytosol ER ER Lumen Mito Mitochondrion Sigma1_BiP σ1R-BiP Complex (Inactive State) Sigma1_BiP->ER BiP dissociates into ER lumen IP3R IP3 Receptor (Ca2+ Channel) Sigma1_BiP->IP3R σ1R translocates & modulates ClientProtein Client Protein (e.g., ion channel) Sigma1_BiP->ClientProtein σ1R refolds/ chaperones IP3R->Mito Ca2+ signaling Agonist σ1 Agonist Ligand Agonist->Sigma1_BiP binds

Caption: Agonist-induced activation of the sigma-1 receptor at the MAM.

Conclusion and Future Directions

The systematic SAR exploration of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine analogs provides a robust framework for the discovery of novel sigma receptor modulators. The combination of rational design, competitive radioligand binding assays, and functional screens like the BiP dissociation assay is essential for identifying candidates with high affinity, desired selectivity, and specific functional outcomes (agonist vs. antagonist). Future work should focus on leveraging these SAR insights to develop ligands with optimized pharmacokinetic properties for in vivo studies, ultimately aiming to translate these findings into novel therapeutics for challenging CNS disorders.

References

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2025). SIGMA-1 EUROPE COST Action.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. (n.d.). The Research Repository @ WVU. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Available from: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys. Available from: [Link]

  • Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2019). Molecules. Available from: [Link]

  • Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. (2018). Frontiers in Chemistry. Available from: [Link]

  • Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. (2020). Journal of Medicinal Chemistry. Available from: [Link]

  • Wright, J. L., et al. (1994). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). MDPI. Available from: [Link]

  • Kim, H. Y., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor PET Radiotracer. Journal of Medicinal Chemistry. Available from: [Link]

  • Frankus, E., et al. (1978). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Arzneimittel-Forschung. Available from: [Link]

Sources

Safety Operating Guide

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

This guide provides authoritative, step-by-step guidance for the safe handling, spill response, and regulatory disposal of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine. As a sterically hindered secondary amine, this compound presents specific physicochemical hazards that require precise logistical planning to ensure laboratory safety, environmental compliance, and operational efficiency.

Chemical Profile and Hazard Causality

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine is a secondary organic amine combining a methoxybenzyl moiety with a methylcyclohexyl group.

  • Causality of Toxicity: The unshared electron pair on the nitrogen atom imparts strong Lewis base characteristics, making the compound highly reactive with acids and electrophiles. This basicity is the primary driver for its classification as a severe skin and eye irritant (H315, H319)[1].

  • Environmental Causality: Organic amines disrupt local aquatic pH and exhibit high toxicity to aquatic organisms[2]. Consequently, drain disposal is strictly prohibited, and release into the environment must be avoided[2].

Table 1: Physicochemical and Regulatory Data

ParameterValue / ClassificationCausality / Operational Implication
Chemical Class Secondary AmineProne to oxidation; forms insoluble carbamates upon exposure to atmospheric CO₂.
Primary Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2)Requires impervious PPE (nitrile/neoprene gloves, splash goggles)[1].
EPA Waste Code (Aqueous) D002 (if pH ≥ 12.5)Regulated as a corrosive hazardous waste[3].
EPA Waste Code (Solvent) D001 (if Flash Point < 60°C)Regulated as an ignitable hazardous waste when mixed with volatile solvents[3],[4].

Operational Safety & Spill Response Protocol

A self-validating spill response ensures that no residual chemical remains to pose an inhalation or contact hazard.

Step-by-Step Spill Methodology:

  • Evacuation and Isolation: Immediately remove all sources of ignition, ventilate the area, and secure the perimeter[2],[5].

  • PPE Donning: Equip chemical splash goggles, a chemical-resistant lab coat, and heavy-duty nitrile gloves[1].

  • Containment (Causality-Driven): Cover the spill with an inert absorbent such as silica gel, dry sand, or vermiculite[2]. Causality: Combustible organic absorbents (e.g., sawdust) must be avoided, as amines can trigger violent exothermic reactions if trace oxidizers are present.

  • Collection: Mechanically transfer the saturated absorbent into an airtight, chemically compatible container (e.g., HDPE)[2].

  • Decontamination and Validation: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate any residual amine, converting it into a water-soluble salt.

    • Validation Step: Swab the cleaned area with pH paper; a neutral pH (7.0) confirms the complete neutralization and removal of the amine base.

Waste Segregation and EPA Profiling

Improper segregation of amine waste can lead to catastrophic laboratory incidents. Under the EPA's Resource Conservation and Recovery Act (RCRA), waste profiling depends heavily on the mixture. According to the EPA "mixture rule," combining this characteristic waste with a listed hazardous waste renders the entire volume hazardous[4].

Table 2: Waste Segregation Matrix

Chemical ClassCompatibilityReaction Causality
Strong Acids INCOMPATIBLEViolent exothermic neutralization; high risk of boiling and splatter[5].
Oxidizing Agents INCOMPATIBLERisk of rapid oxidation, fire, or explosive degradation[5].
Isocyanates INCOMPATIBLERapid, highly exothermic polymerization.
Halogenated Solvents COMPATIBLE (with caution)Safe for co-disposal, but may slowly alkylate the amine over time.

Step-by-Step Disposal Procedures

Protocol A: Liquid Waste Management
  • Accumulation: Collect liquid waste in a high-density polyethylene (HDPE) or PTFE-lined glass container. Causality: Metals must be avoided as amines can induce corrosion, and standard plastics may degrade over time.

  • Headspace Management: Leave at least 10% headspace in the container to accommodate thermal expansion[6].

  • Sealing: Keep the container tightly sealed at all times. Causality: Secondary amines react with atmospheric carbon dioxide to form insoluble carbamate salts, which can clog waste lines and pressurize containers[1].

  • Labeling: Affix a GHS-compliant label denoting "Hazardous Waste - Toxic/Corrosive Secondary Amine" and clearly mark the accumulation start date[4].

Protocol B: Empty Container Decontamination
  • Triple-Rinsing: Rinse the empty source container three times with a highly miscible solvent (e.g., methanol or dichloromethane)[6].

  • Rinsate Disposal: Transfer all rinsate into the designated liquid hazardous waste container.

  • Validation: Air-dry the container in a fume hood. The complete absence of an amine odor (typically fishy or ammonia-like) validates successful decontamination.

  • Final Disposal: Deface the original chemical label and dispose of the clean container as standard solid waste, in accordance with local institutional policies[6].

Final Destruction via Commercial Incineration

The ultimate disposal of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine must be handled by a licensed commercial waste contractor[2],[1]. The industry standard for organic amines is high-temperature incineration.

Causality: Incineration completely oxidizes the hydrocarbon framework. However, because the molecule contains nitrogen, the commercial incinerator must be equipped with specialized NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere, ensuring full environmental compliance.

AmineDisposal Start Waste Generation: N-[(2-methoxyphenyl)methyl] -3-methylcyclohexan-1-amine Liquid Liquid Waste Stream Start->Liquid Solid Solid/Contaminated Materials Start->Solid Segregation Segregation Protocol: Isolate from Acids & Oxidizers Liquid->Segregation Solid->Segregation Container Primary Containment: HDPE or PTFE-Lined Glass Segregation->Container Labeling EPA Profiling & Labeling: D002 (Corrosive) / D001 (Ignitable) Container->Labeling Incineration Commercial Incineration (Licensed Contractor with NOx Scrubbers) Labeling->Incineration

Workflow detailing segregation, containment, and disposal pathways for organic amine waste.

References

  • CymitQuimica. "Safety Data Sheet - CymitQuimica: N-benzylcyclohexanamine.hydrochloride." cymitquimica.com. 2

  • TCI EUROPE N.V. "SAFETY DATA SHEET - CymitQuimica: N-Benzylcyclohexanamine." cymitquimica.com. 1

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." ust.hk. 6

  • Kao Specialties Americas LLC. "SAFETY DATA SHEET - Kao Chemicals." kao.com. 5

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov. 3

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing." americanchemistry.com. 4

Sources

Personal protective equipment for handling N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a passive compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and human biology.

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine (CAS: 1019594-13-8)[1] is a sterically hindered secondary amine. Due to its lipophilic cyclohexyl and methoxybenzyl groups, the molecule exhibits high membrane permeability. Simultaneously, the secondary amine center imparts localized basicity and nucleophilicity. This combination necessitates stringent Personal Protective Equipment (PPE) to prevent rapid dermal absorption, ocular lipid saponification, and respiratory tract irritation.

Because specific toxicological data for this exact substituted derivative is limited, safety protocols are established using the structurally identical core, N-benzylcyclohexanamine (CAS: 4383-25-9)[2][3][4], as a highly reliable hazard proxy.

Causality-Driven Hazard Profile & PPE Matrix

To effectively protect yourself, you must understand why specific PPE is chosen. Secondary amines do not just burn; they penetrate and disrupt cellular lipid bilayers.

Quantitative Hazard & PPE Specification Table
GHS Hazard ClassHazard StatementMechanistic CausalityRequired PPE Standard
Skin Irrit. 2 H315: Causes skin irritationLipophilic rings act as penetration enhancers, carrying the basic amine into the dermis.EN 374 (Type A) Nitrile or Butyl Rubber (Min 0.4mm thickness). Breakthrough: >240 mins.
Eye Irrit. 2 H319: Causes serious eye irritationAmine vapors/droplets react with the aqueous corneal film, causing rapid pH elevation and lipid saponification.EN 166 Tight-fitting chemical safety goggles. (Face shield required for volumes >50mL).
STOT SE 3 H335: May cause respiratory irritationVapor pressure at ambient temp allows inhalation of basic molecules, irritating mucosal membranes.EN 14387 Half-mask with ABEK1P3 filter (if handled outside a Class II fume hood).
Acute Tox. 4 H302: Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.Strict GLP. Dedicated lab coat (flame-retardant, knit cuffs).

Operational Workflow: A Self-Validating Protocol

Every step in handling this compound must include a self-validation check to ensure the safety system is actively functioning.

Step 1: Pre-Operation & Engineering Controls
  • Activate the Fume Hood: Turn on the fume hood and lower the sash to the indicated operational height.

  • Self-Validation Check: Verify the digital airflow monitor reads a face velocity of 0.4 to 0.6 m/s . Manual check: Hold a standard Kimwipe at the sash gap; it should pull steadily inward without violent fluttering. If it drops, do not proceed.

  • Don PPE: Put on the lab coat, followed by EN 166 safety goggles, and finally EN 374 nitrile gloves. Pull the glove cuffs over the lab coat sleeves to prevent wrist exposure.

Step 2: Dispensing and Transfer
  • Preparation: Place a spill tray lined with an absorbent, chemical-resistant mat inside the fume hood.

  • Handling: Use a static-free, grounded stainless steel spatula. Because amines can sometimes present as viscous oils or low-melting solids, avoid aggressive scraping which can generate aerosols.

  • Self-Validation Check: After weighing, inspect the exterior of the weighing boat and the balance pan using a UV flashlight (if fluorescent impurities are present) or visually under bright light. The surface must be completely free of residue.

Step 3: Decontamination of Reusable Equipment
  • Neutralization: Submerge spatulas and glassware in a dilute acidic bath (e.g., 1M HCl or 10% Citric Acid).

    • Causality: The acid protonates the secondary amine, converting it into a water-soluble, non-volatile ammonium salt, eliminating vapor hazards.

  • Self-Validation Check: Test the pH of the wash solution with indicator paper. It must remain acidic (pH < 4). If it turns basic, the neutralizing capacity is exhausted and the bath must be replaced.

Spill Response and Disposal Plan

In the event of a spill, immediate chemical neutralization is prioritized over simple absorption.

Immediate Spill Response
  • Isolate: Alert personnel and evacuate the immediate 2-meter radius.

  • Neutralize: Do NOT use water, which will spread the lipophilic amine. Cover the spill generously with a solid weak acid (e.g., citric acid powder or sodium bisulfate).

  • Absorb: Once neutralized, apply an inert absorbent like vermiculite or sand.

  • Self-Validation Check: Before final wiping, swab the spill area with a damp piece of pH paper. The paper must read between pH 5–7. A blue/purple reading (pH > 8) indicates residual amine; reapply citric acid.

Waste Segregation
  • Classification: Dispose of as Hazardous Organic Basic Waste.

  • Incompatibility Warning: NEVER dispose of this amine in a waste container containing halogenated solvents (e.g., chloroform, DCM) or strong oxidizers.

  • Causality: Amines can react exothermically with halogenated compounds over time (Menschutkin reaction) to form quaternary ammonium salts, potentially over-pressurizing the waste container and causing an explosion.

Mechanistic Visualization of Safety Protocols

G cluster_hazards Exposure Pathways cluster_mitigation PPE & Engineering Controls Chem N-[(2-methoxyphenyl)methyl] -3-methylcyclohexan-1-amine Dermal Dermal Penetration (Lipophilic) Chem->Dermal Ocular Ocular Irritation (Corneal pH spike) Chem->Ocular Inhal Respiratory Tract (Amine Vapors) Chem->Inhal Gloves Nitrile/Butyl Gloves (EN 374) Dermal->Gloves Blocked by Goggles Chemical Goggles (EN 166) Ocular->Goggles Blocked by Hood Fume Hood + ABEK Respirator Inhal->Hood Extracted by

Mechanistic mapping of amine exposure pathways to targeted PPE mitigation strategies.

References

  • PubChem (National Institutes of Health). Benzenemethanamine, N-cyclohexyl- (CID 204463). Used as structural hazard proxy for GHS classification.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.